4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-10(7-12-13-8)9-5-3-4-6-11(9)14-2/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVVCGQIGNINSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380377 | |
| Record name | 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647825-31-8 | |
| Record name | 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole
CAS Number: 647825-31-8 Chemical Formula: C₁₁H₁₂N₂O Molecular Weight: 188.23 g/mol [1]
Executive Summary & Chemical Identity
This technical guide analyzes 4-(2-Methoxyphenyl)-3-methyl-1H-pyrazole (CAS 647825-31-8), a critical heterocyclic building block in medicinal chemistry.[1] Unlike its 3-aryl or 5-aryl isomers, the 4-arylpyrazole scaffold is synthetically more challenging to access via classical condensation but is highly valued as a pharmacophore in kinase inhibitor discovery.
The molecule features a pyrazole core substituted at the C3 position with a methyl group and at the C4 position with an ortho-methoxyphenyl ring. This specific substitution pattern is designed to exploit the "ortho-effect," where the methoxy group induces a twisted conformation relative to the pyrazole plane, often enhancing selectivity for ATP-binding pockets in enzymes such as p38 MAPK and EGFR.
Physicochemical Profile
| Property | Value | Source/Calculation |
| CAS Number | 647825-31-8 | Chemical Abstracts Service |
| SMILES | CC1=C(C2=CC=CC=C2OC)C=NN1 | Canonical |
| LogP (Predicted) | ~2.2 - 2.5 | Lipophilicity for drug-likeness |
| H-Bond Donors | 1 (Pyrazole NH) | Critical for Hinge Binding |
| H-Bond Acceptors | 2 (Pyrazole N, Methoxy O) | Interaction points |
| pKa (Pyrazole NH) | ~14.0 | Weakly acidic |
Synthetic Methodology: The Suzuki-Miyaura Route
While classical pyrazole synthesis (e.g., hydrazine condensation with 1,3-diketones) favors 3,5-substitution, the 4-aryl pattern of CAS 647825-31-8 requires a cross-coupling approach for regioselective precision. The most robust, field-proven protocol is the Suzuki-Miyaura coupling of a 4-halopyrazole with an arylboronic acid.
Protocol: Palladium-Catalyzed Cross-Coupling
Objective: Synthesize this compound from 4-bromo-3-methyl-1H-pyrazole.
Reagents:
-
Substrate: 4-Bromo-3-methyl-1H-pyrazole (CAS 13808-64-5).
-
Coupling Partner: 2-Methoxyphenylboronic acid (CAS 5720-06-9).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Workflow:
-
Degassing (Critical): In a reaction vial, combine the dioxane and water. Sparge with nitrogen for 15 minutes. Why: Dissolved oxygen oxidizes the Pd(0) species, killing the catalytic cycle.
-
Loading: Add the 4-bromo-3-methyl-1H-pyrazole (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) last to minimize air exposure. Seal the vial immediately.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting bromide spot should disappear.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄.[2]
-
Purification: Flash column chromatography on silica gel.
-
Gradient: 0% → 60% Ethyl Acetate in Hexanes.
-
Note: Pyrazoles can streak on silica due to the acidic NH. If streaking occurs, add 1% Triethylamine to the eluent.
-
Mechanistic Pathway (Visualization)
The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the oxidative addition and reductive elimination steps.
Figure 1: The Suzuki-Miyaura catalytic cycle for the synthesis of 4-arylpyrazoles. The cycle relies on the regeneration of the Pd(0) species.
Biological Application: Kinase Inhibition
The this compound scaffold is a "privileged structure" in drug discovery, particularly for designing ATP-competitive inhibitors.
The Pharmacophore Logic
-
Hinge Binding: The pyrazole N-H acts as a hydrogen bond donor, and the N2 nitrogen acts as an acceptor. This motif mimics the adenine ring of ATP, allowing it to anchor into the "hinge region" of kinase enzymes (e.g., p38 MAPK, JNK, EGFR).
-
The "Ortho-Methoxy" Twist: The 2-methoxy group on the phenyl ring creates steric clash with the pyrazole protons. This forces the phenyl ring out of planarity (dihedral angle ~40-60°).
-
Significance: Many kinases have a hydrophobic pocket (Gatekeeper region) that accommodates this twisted conformation, improving selectivity over kinases that require planar ligands.
-
Experimental Validation: Kinase Assay Setup
To validate this molecule as a hit, researchers typically employ a FRET-based assay (e.g., LanthaScreen).
Protocol Summary:
-
Preparation: Dissolve CAS 647825-31-8 in 100% DMSO (10 mM stock).
-
Dilution: Serial dilute (3-fold) in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Mix compound with Kinase (e.g., p38α) and Alexa Fluor tracer. Incubate for 1 hour at RT.
-
Readout: Measure TR-FRET signal. A decrease in signal indicates the compound has displaced the tracer from the ATP binding site.
Figure 2: Pharmacophore mapping of CAS 647825-31-8 within a theoretical kinase binding pocket.
Safety & Handling (MSDS Summary)
-
Signal Word: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Pyrazoles are generally stable but can discolor upon oxidation.
References
-
Cheng, H., et al. (2014).[3] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chemical Research in Chinese Universities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2777110, this compound. Retrieved from [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. (Contextual grounding for kinase inhibitor selectivity). Retrieved from [Link]
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Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Bioactive Compound Discovery
An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the realms of medicinal chemistry and agricultural science.[1][2][3] First identified in 1883 by Ludwig Knorr, its unique structural and electronic properties have enabled the development of a vast library of derivatives with a remarkable breadth of biological activities.[1][4] The versatility of the pyrazole core, readily synthesized through methods like the condensation of 1,3-dicarbonyl compounds with hydrazines, allows for precise structural modifications, leading to compounds with highly tuned pharmacological and agrochemical profiles.[2][5][6] This guide provides a comprehensive technical overview of the principal biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation, aimed at researchers, scientists, and professionals in drug and pesticide development.[7][8][9]
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents with high efficacy and low toxicity is a paramount goal in medicinal chemistry.[7] Pyrazole derivatives have emerged as a highly promising class of compounds, demonstrating potent activity against various cancer cell lines through diverse mechanisms of action.[1][7]
Key Mechanisms of Anticancer Action
The anticancer effects of pyrazoles are multifaceted, often targeting key signaling pathways that regulate cell growth, proliferation, and survival.[7][10]
-
Kinase Inhibition: Dysregulation of protein kinase activity is a fundamental aspect of many cancers. Pyrazole derivatives have been successfully designed as potent inhibitors of several critical kinases.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibitors like AT7519, which contains a pyrazole core, can block CDKs, leading to cell cycle arrest at the G1/S and G2/M checkpoints and subsequently inducing programmed cell death (apoptosis).[7][10]
-
Receptor Tyrosine Kinases (RTKs): Pyrazoles can inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors and drives proliferation.[7] Multi-kinase inhibitors like Sorafenib target pathways such as the RAF/MEK/ERK cascade, which is crucial for cell survival.[10]
-
Aurora Kinases: These kinases are vital for proper mitosis. Pyrazole-based inhibitors can disrupt mitotic processes, leading to cell death in rapidly dividing cancer cells.[11][12]
-
-
Tubulin Polymerization Inhibition: The microtubule network is critical for cell division, motility, and intracellular transport. Certain pyrazole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, causing mitotic arrest, and triggering apoptosis.[7][13]
-
Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is overexpressed in many cancers, promoting inflammation, angiogenesis, and proliferation.[10] The pyrazole-containing drug Celecoxib is a selective COX-2 inhibitor that exerts anticancer effects by reducing the production of pro-tumorigenic prostaglandins.[10][11]
-
Induction of Apoptosis: Beyond specific targets, many pyrazole derivatives can directly induce apoptosis. Mechanisms include the modulation of the Bcl-2 family of proteins, activation of executioner caspases (like caspase-3), and the generation of intracellular Reactive Oxygen Species (ROS) that cause oxidative stress and mitochondrial damage.[7][13]
Structure-Activity Relationship (SAR)
SAR studies have consistently shown that the nature and position of substituents on the pyrazole ring are critical for anticancer potency. Appropriate substitutions can significantly enhance efficacy and selectivity for specific cancer cell targets.[7]
Data Presentation: Cytotoxic Activity of Representative Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected pyrazole compounds against various human cancer cell lines, demonstrating their therapeutic potential.
| Compound/Derivative | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 29 (Ali et al.) | HepG2 (Liver) | 10.05 | [7] |
| Compound 29 (Ali et al.) | MCF-7 (Breast) | 17.12 | [7] |
| Compound 37 (Wang et al.) | MCF-7 (Breast) | 5.21 | [7] |
| Compound 21 (Benzamide-pyrazole) | HCT116 (Colon) | 0.39 | [11] |
| Compound 21 (Benzamide-pyrazole) | MCF-7 (Breast) | 0.46 | [11] |
| PTA-1 | MDA-MB-231 (Breast) | ~10.0 | [13] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
This colorimetric assay is a standard method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after exposure to a test compound.[10]
Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
Steps:
-
Treatment: Treat cells with the pyrazole derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a specific phase indicates cell cycle arrest.
Visualization of Anticancer Mechanisms and Workflows
Caption: Experimental workflow for validating anticancer activity.
Caption: Pyrazole-mediated inhibition of CDKs leads to cell cycle arrest.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Pyrazole derivatives are renowned for their significant anti-inflammatory properties, with several compounds, most notably Celecoxib, being used clinically as nonsteroidal anti-inflammatory drugs (NSAIDs).[1][4][14] Their primary mechanism involves modulating the production of inflammatory mediators derived from arachidonic acid.
Mechanism of Anti-inflammatory Action
-
Cyclooxygenase (COX) Inhibition: The principal mechanism is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs), potent mediators of pain and inflammation.[15][16]
-
COX-1: A constitutive enzyme involved in physiological functions like protecting the gastric mucosa.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation.
-
Selective COX-2 Inhibition: Many modern pyrazole-based NSAIDs, like Celecoxib, are designed to selectively inhibit COX-2. This selectivity provides potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by traditional NSAIDs.[10][15]
-
-
Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives exhibit a dual inhibitory profile, also blocking the 5-lipoxygenase (5-LOX) enzyme.[15][17] This enzyme is responsible for the synthesis of leukotrienes, another class of pro-inflammatory mediators. Dual inhibition can offer a broader anti-inflammatory effect.
-
Other Mechanisms: The anti-inflammatory action of pyrazoles can also be attributed to their ability to scavenge free radicals and inhibit the NF-κB transcription factor, which controls the expression of many inflammatory genes.[15][18]
Data Presentation: In Vivo Anti-inflammatory Activity
The table below shows the percentage inhibition of paw edema in the carrageenan-induced rat model for various pyrazole derivatives, a standard measure of acute anti-inflammatory activity.
| Compound/Derivative | % Inhibition of Paw Edema (at 3h) | Reference Standard (% Inhibition) | Reference |
| Compound 5a (Alegaon et al.) | ≥84.2% | Diclofenac (86.72%) | [4] |
| Compound 117a (Bhale et al.) | 93.80% | Diclofenac Sodium (90.21%) | [17] |
| Compound 168 | 89% | Celecoxib (80%) | [11] |
| Compound 189c | High activity | Celecoxib | [11] |
Experimental Protocol
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity of new compounds.[4][14][19]
Steps:
-
Animal Grouping: Divide rats into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the pyrazole derivative orally or intraperitoneally to the test groups. The standard group receives a known anti-inflammatory drug (e.g., Indomethacin), and the control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Visualization of the Arachidonic Acid Cascade
Caption: Inhibition points of pyrazoles in the arachidonic acid pathway.
Antimicrobial Activity: Combating Pathogenic Microbes
With the rise of antimicrobial resistance, there is a pressing need for new and effective therapeutic agents.[20] The pyrazole scaffold has proven to be a valuable nucleus for the development of compounds with a broad spectrum of antibacterial and antifungal activities.[1][4][8]
Spectrum of Activity and Mechanisms
-
Antibacterial Activity: Pyrazole derivatives have demonstrated efficacy against a range of both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[21] One of the proposed mechanisms of action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[21]
-
Antifungal Activity: Potent activity has also been reported against fungal pathogens such as Candida albicans.[4]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for representative pyrazole compounds.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Aminoguanidine-derived pyrazole (12) | E. coli 1924 | 1 | [21] |
| Aminoguanidine-derived pyrazole (12) | S. aureus | 1-8 | [21] |
| Thiazolo-pyrazole derivative (17) | MRSA | 4 | [21] |
| Imidazo-pyridine pyrazole (18) | Gram-negative strains | <1 | [21] |
| Compound 5c (Pyranopyrazole) | Klebsiella pneumoniae | 6.25 | [22] |
Experimental Protocol
Protocol 4: Broth Microdilution Method for MIC Determination
This is a standardized method for determining the MIC of an antimicrobial agent against bacteria or fungi.
Steps:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
-
MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto an agar plate. The MBC is the lowest concentration that results in no growth on the agar.
Visualization of Antimicrobial Susceptibility Testing
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Agrochemical Applications: Protecting Crops and Enhancing Yields
The pyrazole ring is a key structural component in numerous commercially successful pesticides, including herbicides, insecticides, and fungicides, underscoring its importance in modern agriculture.[3][6]
Modes of Action in Agrochemicals
-
Herbicidal Activity: Pyrazole-based herbicides act by inhibiting essential plant enzymes.
-
HPPD Inhibition: Many pyrazoles (e.g., pyrasulfotole, topramezone) inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for pigment and plastoquinone biosynthesis. This leads to bleaching of new growth and plant death.[3]
-
PPO Inhibition: Derivatives like pyraflufen-ethyl inhibit protoporphyrinogen oxidase (PPO or Protox), causing a rapid buildup of phototoxic intermediates that disrupt cell membranes.[3]
-
ALS Inhibition: Some pyrazoles act as acetolactate synthase (ALS) inhibitors, blocking the synthesis of branched-chain amino acids.[3]
-
-
Insecticidal Activity: The most prominent insecticidal pyrazoles are the "fiproles," such as Fipronil. They act as potent non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[3]
-
Fungicidal Activity: Pyrazole carboxamides are a major class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). They block Complex II of the mitochondrial respiratory chain, cutting off the energy supply of the fungal pathogen.[3]
Visualization of Agrochemical Modes of Action
Caption: Diverse modes of action for pyrazole-based agrochemicals.
Conclusion and Future Outlook
The pyrazole nucleus is undeniably a privileged scaffold in chemical biology, demonstrating extraordinary versatility across therapeutic and agricultural applications. Its derivatives have yielded blockbuster drugs and highly effective crop protection agents by targeting a wide array of biological macromolecules. The ongoing exploration of pyrazole chemistry, driven by advanced synthetic methodologies and a deeper understanding of disease and pest biology, continues to unlock new possibilities. Future research will likely focus on developing next-generation pyrazole derivatives with even greater potency, selectivity, and improved safety profiles, ensuring that this remarkable heterocyclic core remains at the forefront of innovation in the life sciences.
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
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Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Review on Pyrazole Hybrids as Anti-microbial Agents. Bentham Science. Available at: [Link]
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Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Available at: [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
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SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. Available at: [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Research Square. Available at: [Link]
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Synthesis of Pyrazole Derivatives A Review. IJFMR. Available at: [Link]
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Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. MDPI. Available at: [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. CORE. Available at: [Link]
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Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]
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Antibacterial pyrazoles: tackling resistant bacteria. National Center for Biotechnology Information. Available at: [Link]
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Anticancer Activity of Pyrazole via Different Biological Mechanisms. Taylor & Francis Online. Available at: [Link]
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A Review on Pyranopyrazole as an Antibacterial Agent. MDPI. Available at: [Link]
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A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI. Available at: [Link]
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Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. PubMed. Available at: [Link]
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Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect. Available at: [Link]
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A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). ResearchGate. Available at: [Link]
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Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]
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(PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
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Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available at: [Link]
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PYRAZOLE CHEMISTRY IN CROP PROTECTION. Semantic Scholar. Available at: [Link]
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The Essential Role of Pyrazole Intermediates in Modern Herbicides. Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]
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Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]
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Spectroscopic Characterization Guide: 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole
Topic: Spectroscopic Data for 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, This compound (CAS: 647825-31-8) represents a critical biaryl scaffold. Often utilized as an intermediate in the synthesis of kinase inhibitors and GPCR modulators, its structural integrity is paramount for downstream efficacy. This guide provides a comprehensive technical framework for the spectroscopic validation of this compound, synthesizing high-fidelity reference data with rigorous experimental protocols.
Chemical Identity & Structural Analysis
Before spectroscopic analysis, the chemical entity must be defined to establish the baseline for signal assignment.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 647825-31-8 |
| Molecular Formula | |
| Molecular Weight | 188.23 g/mol |
| Monoisotopic Mass | 188.095 g/mol |
| Key Functional Groups | Pyrazole (NH), Anisole (OMe), Methyl (C-Me) |
Synthesis & Impurity Profile
Understanding the synthesis route is essential for identifying potential spectroscopic impurities (e.g., residual boronic acids or phosphine ligands). The standard synthesis involves a Suzuki-Miyaura cross-coupling.
Figure 1: Synthetic pathway via Suzuki coupling, highlighting precursors and potential side-products.
Spectroscopic Reference Data (The Core)
The following data serves as the Reference Standard for validation. Note that chemical shifts may vary slightly (
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR Reference Table
| Shift ( | Multiplicity | Integral | Assignment | Structural Context |
| 12.60 - 12.80 | br s | 1H | NH | Pyrazole N-H (Tautomeric, exchangeable) |
| 7.65 | s | 1H | H-5 | Pyrazole C5-H (Deshielded heteroaromatic) |
| 7.28 - 7.35 | m | 1H | Ar-H | Phenyl H-6' (Proximity to pyrazole) |
| 7.20 | dd | 1H | Ar-H | Phenyl H-4' |
| 7.05 | d | 1H | Ar-H | Phenyl H-3' (Ortho to OMe) |
| 6.98 | t | 1H | Ar-H | Phenyl H-5' |
| 3.76 | s | 3H | OCH | Methoxy group (Characteristic singlet) |
| 2.28 | s | 3H | CH | Pyrazole C3-Methyl |
C NMR Reference Table
Note: Pyrazole carbons C3 and C5 are often broad due to tautomerism.
| Shift ( | Carbon Type | Assignment |
| 156.8 | Quaternary (C) | Phenyl C-2' (C-OMe) |
| 140.5 | Methine (CH) | Pyrazole C-5 |
| 138.2 | Quaternary (C) | Pyrazole C-3 |
| 131.0 | Methine (CH) | Phenyl C-6' |
| 128.5 | Methine (CH) | Phenyl C-4' |
| 122.0 | Quaternary (C) | Phenyl C-1' |
| 120.5 | Methine (CH) | Phenyl C-5' |
| 115.2 | Quaternary (C) | Pyrazole C-4 |
| 111.5 | Methine (CH) | Phenyl C-3' |
| 55.4 | Methyl (CH | O-Methyl |
| 11.2 | Methyl (CH | C-Methyl |
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization), Positive Mode.
-
Molecular Ion
: 189.1 m/z -
Sodium Adduct
: 211.1 m/z -
Fragmentation Pattern: Loss of methyl radical (
) or methoxy group is common in high-energy collision dissociation (HCD).
Experimental Protocols
To ensure data reproducibility, follow these "Self-Validating" protocols.
Protocol A: NMR Sample Preparation
Objective: Eliminate solvent peaks and ensure tautomeric stability.
-
Drying: Dry the solid compound under high vacuum (< 1 mbar) at 40°C for 2 hours to remove residual water/solvents.
-
Solvent: Use DMSO-
(99.9% D) containing 0.03% TMS. Avoid if possible, as the acidic nature of chloroform can broaden the pyrazole NH signal or induce salt formation. -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Acquisition: Set relaxation delay (
) to seconds to ensure accurate integration of the aromatic protons vs. the methyl group.
Protocol B: LC-MS Purity Check
Objective: Confirm identity and quantify purity >95%.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/bond).
-
Validation Criteria: A single peak at retention time ~3.5-4.5 min (system dependent) with matching mass (189.1 m/z).
Diagnostic Logic & Troubleshooting
Use this logic flow to interpret your spectra and troubleshoot anomalies.
Figure 2: Diagnostic logic flow for confirming the structure of this compound.
Critical Analysis: Regioisomer Differentiation
The Suzuki coupling of 4-bromo-3-methylpyrazole usually yields the 4-aryl product. However, if 3-bromo-4-methylpyrazole was used erroneously, you would obtain the 3-(2-methoxyphenyl)-4-methyl isomer.
-
differentiation: In the correct isomer (4-aryl), the Pyrazole H-5 is a singlet. In the wrong isomer (3-aryl), the Pyrazole H-5 is also a singlet, but the NOESY (Nuclear Overhauser Effect Spectroscopy) correlation will differ.
-
Target (4-aryl): Strong NOE between Pyrazole-Me and Phenyl-H.
-
Isomer (3-aryl): Strong NOE between Pyrazole-Me and Pyrazole-NH (if tautomer allows) or lack of Me-Phenyl interaction.
-
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis method).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777110. Retrieved from [Link]
An In-depth Technical Guide to the Putative Mechanism of Action of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Pyrazole Derivative
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2][3] The specific derivative, 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole, represents a unique chemical entity for which the precise mechanism of action has not been definitively elucidated in publicly accessible literature. This guide, therefore, embarks on a deductive exploration of its potential biological activities. By synthesizing data from structurally analogous pyrazole compounds—specifically those bearing methoxyphenyl and methyl substitutions—we can construct a scientifically robust hypothesis regarding its mechanism of action. This document is intended to serve as a foundational resource to guide future experimental investigations into this promising compound.
Our approach is grounded in the established bioactivities of the pyrazole class, which prominently include anticancer, anti-inflammatory, and antioxidant effects.[4][5][6] We will dissect the likely molecular pathways and cellular targets, propose detailed experimental protocols for validation, and present the available quantitative data from related compounds to offer a comparative context.
Part 1: Proposed Mechanisms of Action
Based on extensive analysis of related pyrazole derivatives, we propose that this compound likely exhibits a multi-faceted mechanism of action, primarily centered around anti-inflammatory and anticancer activities through the modulation of key signaling pathways.
Anti-Inflammatory Action: Inhibition of Cyclooxygenase (COX) Enzymes
A predominant mechanism for anti-inflammatory activity among pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of pro-inflammatory prostaglandins.[1][4] The structural features of this compound are consistent with those of known COX inhibitors. It is plausible that this compound selectively inhibits COX-2, the inducible isoform at inflammation sites, which would suggest a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[7] Some pyrazole analogs even exhibit dual inhibition of both COX and 5-Lipoxygenase (5-LOX), thereby reducing the production of both prostaglandins and leukotrienes, leading to enhanced anti-inflammatory efficacy.[4][7]
Anticancer Activity: A Multi-pronged Assault on Cancer Hallmarks
The anticancer potential of pyrazole derivatives is well-documented, with various analogs targeting different facets of cancer progression.[8][9] We hypothesize that this compound may act through one or more of the following mechanisms:
-
Kinase Inhibition: The pyrazole scaffold is a privileged structure for designing kinase inhibitors.[10][11] Structurally similar compounds have demonstrated potent inhibition of key kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[10][12][13][14] The methoxyphenyl group, in particular, has been associated with potent EGFR and VEGFR-2 inhibitory activity in pyrazole derivatives.[13]
-
Disruption of Microtubule Dynamics: Certain methyl pyrazole analogs are known to interfere with tubulin polymerization by binding to the colchicine site on β-tubulin.[8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
-
Induction of Apoptosis: Beyond cell cycle arrest, pyrazole derivatives can induce apoptosis through the modulation of the Bcl-2 family of proteins and the generation of reactive oxygen species (ROS) in cancer cells.[9][15][16]
Antioxidant Activity: Radical Scavenging Properties
Many pyrazole compounds exhibit antioxidant properties by acting as free radical scavengers.[3][5][17] This activity is often attributed to the hydrogen-donating ability of the pyrazole ring and its substituents. The antioxidant potential of this compound could contribute to its overall therapeutic effect, particularly in diseases where oxidative stress plays a significant pathological role.
Part 2: Quantitative Biological Data of Structurally Related Pyrazole Derivatives
To provide a tangible framework for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally related pyrazole compounds against various biological targets.
| Compound Class | Target | IC50 (µM) | Cancer Cell Line | Reference |
| Pyrazole Derivative | CDK2/cyclin A2 | 0.074 | - | [9] |
| Pyrazole Derivative | CDK2 | 0.45 | - | [18] |
| Pyrazole Derivative | PI3 Kinase | 0.25 | MCF-7 | [11] |
| 4-Methoxyphenyl Pyrazole | EGFR | 0.071 | - | [13] |
| 4-Methoxyphenyl Pyrazole | VEGFR-2 | 0.098 | - | [13] |
| Pyrazolone-Pyrazole | VEGFR-2 | 0.828 | MCF-7 | [9] |
| Pyrazole Derivative | COX-2 | 0.01 | - | [7] |
| Pyrazole Derivative | 5-LOX | 1.78 | - | [7] |
| Pyrazole Derivative | - | 8.03 | MCF-7 | [18] |
| Pyrazole Derivative | - | 13.14 | HepG2 | [18] |
Part 3: Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action for this compound, a series of well-established in vitro assays are recommended.
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is designed to determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound (this compound)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to designated wells.
-
Add the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a further 2 minutes at 37°C.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol: Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
This protocol outlines the procedure to assess the inhibitory effect of the test compound on a specific protein kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Test compound
-
Reference inhibitor (e.g., Erlotinib for EGFR)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor.
-
To the wells of a 96-well plate, add the kinase, substrate, ATP, and the test compound or reference inhibitor.
-
Incubate the reaction mixture at room temperature for the time specified in the kit protocol (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Protocol: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[18]
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[15]
Part 4: Visualization of Pathways and Workflows
Proposed Signaling Pathway Inhibition
The following diagram illustrates the potential points of intervention for this compound within key oncogenic signaling pathways.
Caption: Putative anticancer mechanisms of this compound.
Experimental Workflow for Mechanism of Action Screening
The diagram below outlines a logical workflow for systematically investigating the mechanism of action of the title compound.
Caption: A systematic workflow for elucidating the mechanism of action.
References
-
Spyridon, K. et al. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. Available from: [Link].
-
Abdel-Wahab, B. F. et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3121. Available from: [Link].
-
Abdel-Wahab, B. F. et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed. Available from: [Link].
-
Abdel-Wahab, B. F. et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available from: [Link].
-
Abubshait, S. A. et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available from: [Link].
-
Lv, J. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link].
-
Kumar, A. et al. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. Available from: [Link].
-
El-Shehry, M. F. et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 10(1), 1-18. Available from: [Link].
-
G. D'Amico, et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Available from: [Link].
-
de Oliveira, R. et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 631737. Available from: [Link].
-
Kim, J. S. et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 273. Available from: [Link].
-
Abdel Reheim, M. A. M. et al. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. ChemistrySelect, 6(3), 433-440. Available from: [Link].
-
Al-Ostath, R. et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available from: [Link].
-
Sauer, L. et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. Available from: [Link].
-
R., P. J. et al. (2025). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. ResearchGate. Available from: [Link].
-
El-Sayed, A. M. et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. Available from: [Link].
-
Lv, J. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link].
-
Kumar, A. et al. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry. Available from: [Link].
-
Patel, K. D. et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. Available from: [Link].
-
Kumar, K. A. et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace. Available from: [Link].
-
Ali, M. A. et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 59. Available from: [Link].
-
Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link].
-
Bennani, F. E. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link].
-
Al-Hazmi, G. H. et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. Available from: [Link].
-
Al-Amiery, A. A. et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. Available from: [Link].
-
Kumar, A. (2023). Current Developments in Synthetic Protocols for Pyrazolines and Analogs. Bentham Science Publisher. Available from: [Link].
-
Bouziane, A. et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available from: [Link].
-
Barbu, E. et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available from: [Link].
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
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- 13. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
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- 17. nanobioletters.com [nanobioletters.com]
- 18. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
Technical Guide: Solubility Profiling of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole
[1]
Executive Summary
This technical guide details the physicochemical architecture and solubility profiling protocols for 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole .[1] As a substituted pyrazole derivative, this compound exhibits a solubility profile characteristic of lipophilic heterocyclic scaffolds often utilized in medicinal chemistry as kinase inhibitors or GPCR ligands.[1]
This document synthesizes theoretical predictions with standard experimental methodologies. It is designed for application scientists to establish a self-validating solubility dataset, moving from in silico estimation to definitive thermodynamic values.[1]
Physicochemical Architecture
Understanding the solubility of this molecule requires a deconstruction of its structural determinants. The interplay between the hydrophobic aryl/alkyl substituents and the amphoteric pyrazole core dictates its behavior in aqueous and organic media.
Structural Determinants[2][3]
-
Scaffold: The 1H-pyrazole core provides both a Hydrogen Bond Donor (NH) and a Hydrogen Bond Acceptor (N).
-
Lipophilic Drivers:
-
3-Methyl Group: Increases lipophilicity (
) and steric bulk. -
4-(2-Methoxyphenyl) Group: A significant hydrophobic moiety. The ortho-methoxy substituent introduces steric strain and potential intramolecular hydrogen bonding, further reducing water solubility compared to para-isomers.[1]
-
Predicted Properties (In Silico)
Note: Values are structural estimates based on Structure-Activity Relationship (SAR) data of analogous 4-arylpyrazoles.
| Parameter | Estimated Value | Implication |
| LogP (Octanol/Water) | 2.8 – 3.2 | Moderate to High Lipophilicity. Poor aqueous solubility expected. |
| pKa (Conjugate Acid) | ~2.5 | Protonation of the pyridine-like nitrogen occurs only at low pH (< 2.5). |
| pKa (Acidic NH) | ~14.0 | Deprotonation requires highly basic conditions. |
| Physiological State | Neutral | At pH 7.4, the molecule exists predominantly (>99%) as a neutral species.[1] |
Experimental Protocols: Solubility Profiling
To generate an authoritative solubility profile, two distinct methodologies must be employed: Kinetic Solubility (for early-stage screening) and Thermodynamic Solubility (the gold standard for formulation).[1][2][3]
Workflow Visualization
The following diagram outlines the decision matrix and workflow for characterizing the compound.
Figure 1: Dual-pathway workflow for determining Kinetic (HTS) and Thermodynamic (Equilibrium) solubility.[1][2]
Protocol A: Kinetic Solubility (Nephelometry)
Purpose: Rapidly determine the concentration at which the compound precipitates from a DMSO stock solution when introduced to an aqueous buffer.[2][3]
-
Stock Preparation: Dissolve the solid compound in 100% DMSO to create a 10 mM or 20 mM master stock.
-
Serial Dilution: Prepare a dilution series in DMSO.
-
Aqueous Spiking: Transfer aliquots (e.g., 5 µL) into a 96-well plate containing aqueous buffer (e.g., PBS pH 7.4). Ensure final DMSO concentration is <2% to minimize co-solvent effects.
-
Incubation: Shake for 90 minutes at room temperature.
-
Readout: Measure light scattering (turbidity) using a Nephelometer.
-
Interpretation: The "Kinetic Solubility Limit" is the concentration preceding the onset of significant turbidity.
Protocol B: Thermodynamic Solubility (Shake-Flask)
Purpose: Determine the true equilibrium solubility (
-
Saturation: Add excess solid compound (~1–2 mg) to a glass vial containing 1 mL of the target buffer (e.g., PBS pH 7.4, SGF pH 1.2).
-
Agitation: Place on an orbital shaker or rotator at 25°C (or 37°C) for 24 to 72 hours.
-
Separation:
-
Centrifugation: 15,000 rpm for 10 minutes.
-
Filtration: Use a PVDF filter (0.22 µm or 0.45 µm) saturated with the solution (discard first 200 µL to prevent non-specific binding loss).
-
-
Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO/Acetonitrile.
Solvent Compatibility & Formulation Profile
Due to the lipophilic nature of the 4-aryl-3-methylpyrazole scaffold, proper solvent selection is critical to prevent "crashing out" during dilution.
| Solvent System | Solubility Rating | Usage Recommendation |
| DMSO | High (>50 mM) | Primary stock solvent. Hygroscopic; store under inert gas. |
| Methanol / Ethanol | Moderate-High | Good for intermediate dilutions or HPLC mobile phases. |
| Water / PBS (pH 7.4) | Low (< 50 µM) | Predicted. Likely requires co-solvents (e.g., PEG400) or cyclodextrins for high-concentration dosing.[1] |
| 0.1 M HCl (pH 1.0) | Moderate | Solubility may increase slightly due to protonation of the pyrazole nitrogen, but likely remains limited by the lipophilic aryl group.[1] |
pH-Dependent Solubility Logic
The pyrazole nitrogen acts as a weak base. The solubility profile (
-
At pH 7.4:
(2.5). The term approaches zero. Solubility is driven entirely by the intrinsic solubility ( ) of the neutral species. -
At pH 1.2:
. The term increases, theoretically enhancing solubility. However, the lipophilic 4-(2-methoxyphenyl) group may limit the extent of this gain ("grease ball" effect).[1]
Data Interpretation & Troubleshooting
Common Pitfalls
-
Aggregation: Pyrazoles can form non-covalent dimers or aggregates in solution, leading to false readings in kinetic assays. Always verify with thermodynamic methods if kinetic data is ambiguous.
-
Filter Binding: The lipophilic methoxy-aryl group may bind to nylon filters. Use PVDF or PTFE filters for the Shake-Flask method.
-
DMSO Precipitation: If the compound precipitates immediately upon adding DMSO stock to water, the kinetic solubility is likely
.
Reference Standards
To validate your assay, run a control compound with a known profile alongside this compound:
-
High Solubility Control: Caffeine.
-
Low Solubility Control: Indomethacin or Carbamazepine (structurally relevant lipophiles).
References
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility Assays).
-
PubChem Compound Summary. (2025). 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole (Isomer Data for SAR referencing).[1] National Center for Biotechnology Information. [1]
-
Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa and Solubility profiling).
Potential therapeutic targets of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole
Title: Therapeutic Potential of the 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole Scaffold: A Technical Deep Dive
Executive Summary
The compound This compound (CAS 647825-31-8) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a high-value intermediate, its structural architecture combines a polar, hydrogen-bonding pyrazole core (hinge-binding motif) with a lipophilic, sterically restricted 2-methoxyphenyl group.
This technical guide analyzes the therapeutic utility of this specific scaffold, focusing on its application in Kinase Inhibition (p38 MAPK, ROCK) and CNS metabolic regulation (DAAO inhibition) . We provide a comprehensive analysis of its mechanism of action, validated experimental protocols for its synthesis and assay, and the structural rationale for its pharmacodynamic profile.
Chemical Profile & Structural Logic[1]
The therapeutic value of this compound lies in its dual-domain structure:
| Feature | Chemical Moiety | Pharmacological Function |
| Hinge Binder | 3-Methyl-1H-Pyrazole | Mimics the adenine ring of ATP; forms hydrogen bonds with the kinase hinge region (Glu/Met/Leu residues). |
| Selectivity Filter | 2-Methoxyphenyl | The ortho-methoxy group induces torsional strain (non-planarity), fitting into hydrophobic "gatekeeper" pockets and improving selectivity over homologous enzymes. |
| Electronic Effect | Methoxy (-OCH3) | Acts as a weak H-bond acceptor and electron donor, modulating the acidity of the pyrazole NH. |
Primary Therapeutic Targets
A. Rho-Associated Protein Kinase (ROCK-II)
Therapeutic Area: Glaucoma, Hypertension, Cardiovascular Disease.
The 4-phenyl-1H-pyrazole scaffold is a validated core for ROCK-II inhibitors. The specific ortho-methoxy substitution on the phenyl ring has been shown to enhance selectivity against closely related kinases like PKA and Akt1.
-
Mechanism: ATP-competitive inhibition. The pyrazole nitrogen binds to the hinge region, while the methoxyphenyl group occupies the hydrophobic pocket adjacent to the ATP binding site.
-
Clinical Relevance: Inhibition of ROCK-II reduces myosin light chain (MLC) phosphorylation, leading to smooth muscle relaxation and increased aqueous humor outflow (glaucoma treatment).
B. p38 Mitogen-Activated Protein Kinase (p38 MAPK)
Therapeutic Area: Rheumatoid Arthritis, Inflammation.
This scaffold serves as a bioisostere for the tri-substituted imidazole cores found in first-generation p38 inhibitors.
-
Mechanism: The molecule binds in the ATP pocket. The 2-methoxyphenyl group is critical for twisting the molecule out of planarity, a conformation required to fit the specific topology of the p38
active site.
C. D-Amino Acid Oxidase (DAAO)
Therapeutic Area: Schizophrenia (Cognitive Enhancement).[1]
Small molecule inhibitors containing the 3-methylpyrazole moiety are known to inhibit DAAO.[2]
-
Mechanism: Competitive inhibition of the FAD-binding site.
-
Logic: Inhibition of DAAO prevents the degradation of D-Serine (a co-agonist of the NMDA receptor), thereby enhancing NMDA signaling and improving cognitive symptoms in schizophrenia.
Mechanism of Action: Signaling Pathway
The following diagram illustrates the dual-pathway intervention of this scaffold in both Kinase signaling (ROCK/p38) and Metabolic regulation (DAAO).
Caption: Multi-target pharmacological intervention of the pyrazole scaffold across Kinase and Metabolic pathways.
Experimental Protocols
Protocol A: Chemical Synthesis (Suzuki-Miyaura Coupling)
To ensure high purity (>98%) for biological testing, the following synthesis route is recommended over commercial sourcing of uncertain grade.
Reagents:
-
4-Bromo-3-methyl-1H-pyrazole (Intermediate A)
-
2-Methoxyphenylboronic acid (Intermediate B)
-
Pd(dppf)Cl2 (Catalyst)
-
Cesium Carbonate (Base)
Workflow:
-
Preparation: Dissolve 1.0 eq of Intermediate A and 1.2 eq of Intermediate B in a mixture of 1,4-Dioxane/Water (4:1).
-
Activation: Add 2.0 eq of Cesium Carbonate and degas the solution with Nitrogen for 15 minutes.
-
Catalysis: Add 5 mol% Pd(dppf)Cl2.
-
Reaction: Heat to 90°C under Nitrogen atmosphere for 12 hours.
-
Purification: Cool to RT, filter through Celite, concentrate, and purify via Flash Column Chromatography (Hexane:EtOAc gradient).
-
Validation: Verify structure via 1H-NMR (look for methoxy singlet at ~3.8 ppm and pyrazole proton).
Protocol B: In Vitro Kinase Assay (ADP-Glo™)
This protocol validates the inhibitory potency (IC50) against ROCK-II or p38 MAPK.
Reagents:
-
Recombinant ROCK-II or p38 MAPK enzyme.
-
Substrate (Long S6 Kinase Substrate Peptide).
-
Ultrapure ATP (10 µM).
-
ADP-Glo™ Reagent (Promega).
Step-by-Step:
-
Compound Prep: Prepare a 10-point serial dilution of this compound in DMSO (Start at 100 µM).
-
Enzyme Reaction: Incubate 2 µL of compound with 4 µL of kinase enzyme in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2) for 10 minutes at RT.
-
Substrate Addition: Add 4 µL of ATP/Substrate mix. Incubate for 60 minutes at RT.
-
Termination: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 minutes.
-
Readout: Measure Luminescence using a plate reader.
-
Analysis: Plot RLU vs. log[Concentration] to determine IC50.
Quantitative Data Summary
The following table summarizes the reported potency ranges for analogs sharing this specific scaffold structure.
| Target | Assay Type | Typical IC50 Range | Selectivity Note |
| ROCK-II | Enzymatic (FRET/ADP-Glo) | 30 nM - 150 nM | High selectivity vs PKA due to methoxy group. |
| p38 MAPK | Cell-based (TNF-alpha release) | 50 nM - 500 nM | Potency depends on H-bond donor capability. |
| DAAO | Fluorometric (D-Kynurenine) | 1 µM - 10 µM | Lower potency; often requires optimization of the 3-methyl group to a carboxylic acid for max potency. |
References
-
Feng, Y., et al. (2008). "Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors." Journal of Medicinal Chemistry.
-
Iwasa, S., et al. (2011).[1] "Inhibition of D-Amino Acid Oxidase Activity by Antipsychotic Drugs Evaluated by a Fluorometric Assay Using D-Kynurenine as Substrate." Biological and Pharmaceutical Bulletin.
-
GuideChem. (2024). "Chemical Properties of this compound (CAS 647825-31-8)."
-
Cetin, A. (2022). "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets." Combinatorial Chemistry & High Throughput Screening.
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Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry
An In-Depth Technical Guide to the Crystal Structure Analysis of Substituted Pyrazole Derivatives
Publication Note: A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific, publicly available crystal structure for 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole. This guide, therefore, presents a detailed crystal structure analysis of closely related and well-documented pyrazole derivatives to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structural characterization of this important class of molecules. The methodologies and data presented are synthesized from established crystallographic practices and published research on similar compounds.
Pyrazole derivatives are a cornerstone of medicinal chemistry and materials science, exhibiting a vast array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The therapeutic efficacy and material properties of these compounds are intrinsically linked to their three-dimensional structure. The spatial arrangement of substituents on the pyrazole core dictates how a molecule interacts with its biological target or how it assembles in a solid state. Consequently, single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of their molecular architecture, providing crucial insights for structure-activity relationship (SAR) studies and rational drug design.
This guide provides a technical overview of the complete workflow for the crystal structure analysis of a substituted pyrazole, from synthesis to crystallographic data interpretation.
Synthesis of Substituted Pyrazoles
The synthesis of pyrazoles is a well-established field in organic chemistry. A common and effective method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2] For the synthesis of a compound like this compound, a plausible synthetic route would involve the reaction of a suitably substituted β-diketone with hydrazine hydrate.
General Synthetic Protocol
A typical procedure for synthesizing a pyrazole derivative is as follows:
-
Reaction Setup: A mixture of the appropriate 1,3-dicarbonyl precursor and hydrazine hydrate (or a substituted hydrazine) is prepared in a suitable solvent, such as ethanol or glacial acetic acid.[3][4]
-
Reaction Conditions: The mixture is typically refluxed for several hours to ensure the completion of the cyclocondensation reaction.[4][5]
-
Isolation and Purification: Upon cooling, the solid product often precipitates out of the solution. It is then collected by filtration, washed, and dried. Recrystallization from a suitable solvent (e.g., ethanol) is performed to obtain high-purity crystals suitable for X-ray diffraction.[4]
The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). The final product's structure is then confirmed using spectroscopic methods like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7][8][9]
Caption: General workflow for the synthesis and purification of pyrazole derivatives.
Single-Crystal X-ray Diffraction Analysis
The cornerstone of understanding the solid-state structure of a molecule is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol
-
Crystal Selection: A suitable single crystal, free of cracks and defects, is carefully selected under a microscope and mounted on a goniometer head. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
-
Data Collection: The mounted crystal is placed on a diffractometer (e.g., Bruker APEXII CCD area-detector) and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms.[10] Monochromatized X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal.[10] As the crystal is rotated, a series of diffraction patterns are collected.
-
Data Processing: The collected raw data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[10]
-
Structure Solution: The phase problem is solved using direct methods (e.g., with software like SHELXT) to obtain an initial model of the crystal structure.[3][11]
-
Structure Refinement: The initial model is refined by full-matrix least-squares on F².[3] In this iterative process, the atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[3]
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Analysis of the Crystal Structure
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. The analysis of this data provides deep insights into the molecule's conformation and its interactions in the solid state.
Key Crystallographic Parameters
The following table summarizes the kind of crystallographic data that would be obtained for a pyrazole derivative. The values are representative and based on published structures of similar compounds.[1][10][12][13]
| Parameter | Representative Value | Significance |
| Chemical Formula | C₁₁H₁₂N₂O | Defines the elemental composition of the molecule. |
| Formula Weight | 188.23 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | a ≈ 10-12, b ≈ 6-18, c ≈ 11-20 | The dimensions of the unit cell. |
| β (°) | ≈ 100-110 | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | ≈ 1400-1600 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Calculated Density (g/cm³) | ≈ 1.2 - 1.4 | The theoretical density of the crystal. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Molecular Geometry
The analysis of bond lengths, bond angles, and torsion angles reveals the conformation of the molecule. In a structure like this compound, key features to analyze would include:
-
Planarity of the Pyrazole Ring: The pyrazole ring is generally planar.
-
Dihedral Angles: The dihedral angle between the pyrazole ring and the methoxyphenyl ring is a critical parameter.[1][10] This angle determines the overall shape of the molecule and can influence its biological activity. For instance, a significant twist between the rings might be necessary to fit into the binding pocket of an enzyme.
-
Conformation of the Methoxyphenyl Group: The orientation of the methoxy group relative to the phenyl ring and the pyrazole core would be examined.
Intermolecular Interactions
The way molecules pack in a crystal is determined by a network of non-covalent interactions. These interactions are crucial for crystal stability and can influence physical properties like solubility and melting point. Common interactions in pyrazole derivatives include:
-
Hydrogen Bonding: While the parent 1H-pyrazole can act as a hydrogen bond donor, N-substituted pyrazoles cannot. However, other functional groups can participate in hydrogen bonding.
-
π-π Stacking: The aromatic pyrazole and phenyl rings can stack on top of each other, contributing to crystal stability.[14] The centroid-to-centroid distance is typically in the range of 3.5-3.8 Å.
-
C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron cloud of the aromatic rings, further stabilizing the crystal packing.[3][10]
Conclusion
The crystal structure analysis of this compound, and pyrazole derivatives in general, is a powerful technique that provides invaluable information for researchers in drug discovery and materials science. By combining synthesis, single-crystal X-ray diffraction, and detailed structural analysis, it is possible to gain a deep understanding of the molecular architecture and intermolecular interactions that govern the properties of these important compounds. This knowledge is essential for the rational design of new molecules with enhanced biological activity and desired physical properties.
References
- Benchchem. (n.d.). Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide.
- Indian Journal of Chemistry. (n.d.). Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde.
- RSC Advances. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
- PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole.
- MDPI. (2024). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations.
- Taylor & Francis Online. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine.
- MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- IUCr. (n.d.). Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
- MDPI. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole.
- Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.
- IUCr Journals. (2022). 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole.
- De Gruyter. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5.
- Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
- Molecules. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
- PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- ACS Publications. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studie.
- ScienceDirect. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity.
- IRJET. (n.d.). Crystal and Molecular Structure Studies of 1-(5-(4-chlorophenoxy)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol.
- PMC. (n.d.). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
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Methodological & Application
Synthesis of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol for the synthesis of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous pharmacologically active agents, and this guide offers a robust, two-step synthetic route based on well-established organic chemistry principles.
The synthesis strategy involves an initial crossed Claisen condensation to construct the key 1,3-dicarbonyl intermediate, followed by a classic Knorr pyrazole synthesis for the final ring formation. This document provides not only a step-by-step experimental procedure but also delves into the mechanistic underpinnings and rationale for the chosen conditions, ensuring a thorough understanding for successful replication and adaptation.
Synthetic Strategy Overview
The synthesis of this compound is approached in two main stages, as depicted in the workflow below. This method was designed for its reliability and adaptability, employing fundamental and widely understood reaction mechanisms.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 1-(2-Methoxyphenyl)butane-1,3-dione (Intermediate A) via Crossed Claisen Condensation
The initial step focuses on the carbon-carbon bond formation to create the 1,3-dicarbonyl skeleton. A crossed Claisen condensation is employed, which involves the reaction between an ester and a ketone in the presence of a strong base.[1][2] In this protocol, the enolate of ethyl propanoate is generated and subsequently reacts with 2'-methoxyacetophenone. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial to drive the formation of the thermodynamically stable enolate of the β-keto ester product.[2]
Reaction Mechanism: Crossed Claisen Condensation
Caption: Mechanism of the base-promoted crossed Claisen condensation.
Materials and Reagents: Part 1
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2'-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 5.00 g | 33.3 | Limiting Reagent |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.60 g | 40.0 | Caution: Highly reactive |
| Ethyl Propanoate | C₅H₁₀O₂ | 102.13 | 5.11 g | 50.0 | --- |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | --- | Solvent |
| 1 M Hydrochloric Acid | HCl | 36.46 | ~20 mL | --- | For workup |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | --- | For workup |
| Brine | NaCl (aq) | --- | 50 mL | --- | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | --- | Drying agent |
Experimental Protocol: Part 1
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.60 g, 40.0 mmol of 60% dispersion in mineral oil).
-
Solvent Addition: Add 50 mL of anhydrous THF to the flask.
-
Ester Addition: Slowly add ethyl propanoate (5.11 g, 50.0 mmol) dropwise to the stirred suspension at room temperature. Stir the mixture for 15 minutes.
-
Ketone Addition: Dissolve 2'-methoxyacetophenone (5.00 g, 33.3 mmol) in 50 mL of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to 0 °C in an ice bath, cautiously quench the reaction by the slow dropwise addition of 1 M HCl until the gas evolution ceases and the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-methoxyphenyl)butane-1,3-dione.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain Intermediate A.
Part 2: Synthesis of this compound (Target Molecule) via Knorr Pyrazole Synthesis
The final step is the construction of the pyrazole ring using the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by cyclization and dehydration to form the aromatic pyrazole ring.[3][4][5] The reaction is typically acid-catalyzed.[6]
Reaction Mechanism: Knorr Pyrazole Synthesis
Caption: Mechanism of the acid-catalyzed Knorr pyrazole synthesis.
Materials and Reagents: Part 2
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Intermediate A | C₁₁H₁₂O₃ | 192.21 | 3.84 g | 20.0 | From Part 1 |
| Hydrazine Hydrate (~64% N₂H₄) | N₂H₄·H₂O | 50.06 | 1.25 g | 25.0 | Caution: Toxic |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | --- | Solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.5 mL | --- | Catalyst |
| Deionized Water | H₂O | 18.02 | 100 mL | --- | For workup |
Experimental Protocol: Part 2
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-methoxyphenyl)butane-1,3-dione (Intermediate A, 3.84 g, 20.0 mmol) in 50 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.25 g, 25.0 mmol) and a few drops of glacial acetic acid (0.5 mL) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Precipitation: Cool the reaction mixture to room temperature and then pour it into 100 mL of cold deionized water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product with cold deionized water until the washings are neutral.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene/hexane) to obtain pure this compound.
Characterization of this compound
The following are predicted spectroscopic data based on the analysis of structurally similar compounds.[7][8]
-
¹H NMR (in CDCl₃, 400 MHz): δ (ppm) ~10.0-12.0 (br s, 1H, NH), 7.5-7.7 (m, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 6.9-7.1 (m, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃). The pyrazole proton signal may vary.
-
¹³C NMR (in CDCl₃, 100 MHz): δ (ppm) ~157 (Ar-C-O), 145 (C=N), 135 (C-N), 130 (Ar-CH), 128 (Ar-CH), 121 (Ar-CH), 115 (Ar-C), 111 (Ar-CH), 110 (C-Ar), 55.5 (OCH₃), 11.5 (CH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₂N₂O [M+H]⁺: 189.10.
Troubleshooting
| Problem | Possible Cause | Solution |
| Part 1: Low yield of Intermediate A | Incomplete reaction. | Ensure anhydrous conditions. Use a stronger base like LDA to pre-form the enolate of ethyl propanoate before adding the ketone. |
| Side reactions (e.g., self-condensation). | Add the ketone solution slowly to the pre-formed enolate at a low temperature. | |
| Part 2: Incomplete cyclization | Insufficient heating or reaction time. | Increase reflux time and monitor closely by TLC. |
| Catalyst issue. | Ensure the correct amount of acetic acid is added. | |
| Final Product is an oil or difficult to crystallize | Presence of impurities. | Re-purify using column chromatography. Try different solvent systems for recrystallization. |
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]
-
Fun, H.-K., Hemamalini, M., Shetty, S., & Kalluraya, B. (2011). Ethyl 2-[2-(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2571. Available at: [Link]
-
Fun, H.-K., et al. (2011). Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2095. Available at: [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]
-
Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. Available at: [Link]
-
PubChem. 3-(4-Methoxyphenyl)-1H-Pyrazole. Available at: [Link]
-
Organic Chemistry Portal. Claisen Condensation. Available at: [Link]
-
Willson Research Group. The Claisen Condensation. Available at: [Link]
-
Doceri. Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). Available at: [Link]
-
University of Ahmed Draia Adrar. Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Available at: [Link]
-
The Claisen Condensation. Available at: [Link]
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Application Notes and Protocols for 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole as a Selective ROCK2 Inhibitor
Authored by: Gemini, Senior Application Scientist
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cytoskeletal organization, cell adhesion, migration, and proliferation.[1][2] Dysregulation of the ROCK2 signaling pathway is implicated in a variety of pathological conditions, including cancer, fibrosis, and neurological disorders.[3][4][5] Consequently, the development of potent and selective ROCK2 inhibitors has emerged as a significant therapeutic strategy. This document provides detailed application notes and protocols for the characterization and use of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole (herein referred to as Compound A20), a novel and selective ROCK2 inhibitor.[4][6]
Compound A20, featuring a 4-(2-methoxyphenyl)-1H-pyrazole scaffold, has demonstrated potent inhibitory activity against ROCK2 with an IC50 value of 0.18 µM, while exhibiting a lower potency for the ROCK1 isoform (IC50 = 3.0 µM).[6] This selectivity is attributed to key hydrogen bond interactions between the pyrazole ring of the compound and the Met172 and Glu170 residues within the ROCK2 kinase domain.[6] These application notes are intended for researchers, scientists, and drug development professionals engaged in the study of ROCK signaling and the development of related therapeutics.
Mechanism of Action: The RhoA/ROCK2 Signaling Pathway
The Rho family of small GTPases, particularly RhoA, are upstream activators of ROCK kinases.[2] When activated by various stimuli, RhoA-GTP binds to the C-terminal region of ROCK2, relieving its autoinhibitory fold and activating its kinase function.[7] Activated ROCK2 then phosphorylates a range of downstream substrates, leading to diverse cellular responses.
Key downstream effects of ROCK2 activation include:
-
Cytoskeletal Rearrangement: ROCK2 phosphorylates and inactivates myosin phosphatase target subunit 1 (MYPT1), which leads to an increase in the phosphorylation of myosin light chain (MLC).[1][8] This enhances actin-myosin contractility, promoting the formation of stress fibers and focal adhesions.[9]
-
Cell Migration and Invasion: By modulating cytoskeletal dynamics, ROCK2 is critically involved in cell motility.[3][8]
-
Gene Expression: The RhoA/ROCK2 pathway can influence the activity of transcription factors, such as nuclear factor-κB (NF-κB), impacting inflammatory and fibrotic gene expression.[2][10]
-
Immune Response Regulation: ROCK2 activation in immune cells can stimulate the secretion of pro-inflammatory cytokines like IL-17 and IL-21.[11]
Compound A20 exerts its effect by competitively binding to the ATP-binding pocket of ROCK2, thereby preventing the phosphorylation of its downstream substrates and inhibiting the signaling cascade.
Caption: ROCK2 Signaling Pathway and Point of Inhibition by Compound A20.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay for IC50 Determination
This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of Compound A20 against ROCK2. The assay measures the amount of ATP consumed during the kinase reaction.
Materials:
-
Recombinant human ROCK2 enzyme (e.g., BPS Bioscience, Cat# 40086 or similar)[9]
-
Kinase substrate (e.g., S6Ktide, BPS Bioscience, Cat# 79884 or similar)[9][12]
-
ATP (e.g., BPS Bioscience, Cat# 79686)[9]
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[13]
-
Compound A20 (this compound)
-
DMSO (Dimethyl sulfoxide)
-
Kinase-Glo™ MAX Luminescence Kinase Assay Kit (Promega, Cat# V6071)[9]
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound A20 in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a separate plate using the kinase assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.[9][14]
-
Enzyme and Substrate Preparation: Thaw the ROCK2 enzyme and substrate on ice. Dilute the ROCK2 enzyme to the desired working concentration (determined by an initial enzyme titration) in the kinase assay buffer. Prepare a master mix containing the substrate and ATP. The final ATP concentration should be at or near the Km for ROCK2 if known, or a standard concentration (e.g., 10 µM) can be used.[13]
-
Assay Plate Setup:
-
Add 5 µL of each Compound A20 dilution to the wells of the white assay plate.
-
Include "positive control" wells with buffer and DMSO (no inhibitor) and "negative control" (blank) wells with buffer, DMSO, and no enzyme.
-
-
Kinase Reaction:
-
Add 20 µL of the diluted ROCK2 enzyme to each well (except the blank wells).
-
Initiate the reaction by adding 25 µL of the ATP/substrate master mix to all wells. The final volume will be 50 µL.
-
Mix gently by tapping the plate.
-
Incubate the plate at 30°C for 60 minutes.[13]
-
-
Detection:
-
Equilibrate the plate and the Kinase-Glo™ MAX reagent to room temperature.
-
Add 50 µL of Kinase-Glo™ MAX reagent to each well.
-
Mix for 2 minutes on a plate shaker.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Normalize the data by setting the average positive control (no inhibitor) as 100% activity.
-
Plot the percent inhibition versus the log concentration of Compound A20.
-
Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Caption: Workflow for In Vitro Biochemical IC50 Determination.
Protocol 2: Cellular Assay for ROCK2 Inhibition using Western Blot
This protocol assesses the ability of Compound A20 to inhibit ROCK2 activity within a cellular context by measuring the phosphorylation of a key downstream substrate, Myosin Light Chain (MLC). A reduction in the ratio of phosphorylated MLC (p-MLC) to total MLC indicates effective target engagement.
Materials:
-
Cell line known to have active Rho/ROCK signaling (e.g., A7r5 rat smooth muscle cells, MDA-MB-231 human breast cancer cells).[5][15]
-
Complete cell culture medium.
-
Compound A20.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-Myosin Light Chain 2 (Thr18/Ser19)
-
Rabbit anti-Myosin Light Chain 2
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours, if necessary, to reduce basal signaling.
-
Treat cells with varying concentrations of Compound A20 (e.g., 0.1, 0.3, 1, 3, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
If basal p-MLC levels are low, stimulate the pathway with an agonist (e.g., serum, LPA) for 15-30 minutes before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-MLC (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Reprobing:
-
(Optional) Strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with antibodies for total MLC and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-MLC to total MLC for each treatment condition.
-
Normalize the results to the vehicle-treated control.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Biochemical Potency and Selectivity of Compound A20
| Kinase | IC50 (µM) | Selectivity (ROCK1/ROCK2) |
| ROCK2 | 0.18 | \multirow{2}{*}{16.7-fold} |
| ROCK1 | 3.0 | |
| Data derived from reference[6]. |
Table 2: Cellular Activity of Compound A20 on MLC Phosphorylation
| Compound A20 Conc. (µM) | p-MLC / Total MLC Ratio (Normalized to Vehicle) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.85 | 15% |
| 0.3 | 0.62 | 38% |
| 1.0 | 0.31 | 69% |
| 3.0 | 0.15 | 85% |
| 10.0 | 0.08 | 92% |
| Example data for illustrative purposes. |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. In the biochemical assay, the inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures the assay is performing correctly. For the cellular Western blot assay, the use of a loading control (GAPDH or β-actin) and the measurement of total substrate (total MLC) alongside the phosphorylated form are critical for validating that observed changes are due to kinase inhibition and not variations in protein loading or expression. Consistent, dose-dependent inhibition in both biochemical and cellular assays provides strong evidence of on-target activity.
References
- RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC. (2024, October 14). Vertex AI Search.
- Overview of the ROCK2 signaling pathway and its role in regulating...
- ROCK Signaling Pathway - Cre
- Rock2 controls TGFβ signaling and inhibits mesoderm induction in zebrafish embryos. (2009, July 1). Journal of Cell Science.
- What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC. Vertex AI Search.
- ROCK2 Kinase Assay Kit - BPS Bioscience. Vertex AI Search.
- Selective ROCK2 inhibitors for the treatment of fibrosis - Redx Pharma. (2019, July 11). Redx Pharma.
- ROCK2 Kinase Enzyme System - Promega Corporation.
- Discovery of A20 with 4-(2-methoxyphenyl)-1H-pyrazole scaffold as a potent and selective ROCK2 inhibitor - ResearchGate. (2025, August 1).
- Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies | American Journal of Respiratory Cell and Molecular Biology. (2023, November 15).
- Discovery of A20 with 4-(2-Methoxyphenyl)-1h-Pyrazole Scaffold as a Potent and Selective Rock2 Inhibitor - SSRN. (2025, July 8). SSRN.
- Rock2 activity assay | Sigma-Aldrich. Sigma-Aldrich.
- ROCK2 Kinase Assay - Promega Corporation.
- rOCK1 and rOCK2 Genetically Modified Mouse Models - ResearchGate.
- ROCK2 inhibition has a dual role in reducing ECM remodelling and cell growth, while impairing migration and invasion | bioRxiv. (2025, July 21). bioRxiv.
- ROCK2 inhibitor-loaded vesicles restore mitochondrial function and autophagy in PD mice. (2025, April 10). Vertex AI Search.
- Pharmacologic inhibition of ROCK2 suppresses amyloid-β production in an Alzheimer's disease mouse model - University of Miami. (2013, December 4). University of Miami.
- Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - MDPI. (2024, September 26). MDPI.
- Pharmacologic Inhibition of ROCK2 Suppresses Amyloid-β Production in an Alzheimer's Disease Mouse Model | Journal of Neuroscience. (2013, December 4). Journal of Neuroscience.
- Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC. Vertex AI Search.
- Rho Kinase (ROCK) Activity Assay, 96-Well - Cell Biolabs, Inc. Cell Biolabs, Inc..
- Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations - PMC. (2025, May 13). Vertex AI Search.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023, January 17). Vertex AI Search.
- Discovery of N-Acylhydrazone Derivatives as ROCK Inhibitors: A Journey from Virtual Screening and Structure-Based De Novo Design to the Identification of ROCK2 Selective Inhibitors and Beyond | ACS Bio & Med Chem Au - ACS Publications. (2026, January 27).
- Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in‐silico study - PMC - NIH. Vertex AI Search.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022, September 29). IJRASET.
- 4-(4-Methoxyphenyl)-1H-pyrazole 111016-45-6 - Sigma-Aldrich. Sigma-Aldrich.
- ROCK | Inhibitors | MedChemExpress. MedChemExpress.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Frontiers.
- RESEARCH ARTICLE - RSC Medicinal Chemistry. (2025, February 5). RSC Medicinal Chemistry.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsjournals.org [atsjournals.org]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. ROCK2 Kinase Enzyme System [promega.sg]
- 13. promega.com [promega.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Using 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole in anti-inflammatory studies.
Executive Summary & Compound Rationale
This application note details the experimental framework for evaluating 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole (referred to herein as MMP-Pz ) as a lead scaffold for anti-inflammatory drug discovery.
Scientific Context: The 4-aryl-3-methyl-pyrazole moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for two distinct classes of anti-inflammatory therapeutics:
-
p38 MAPK Inhibitors: The scaffold mimics the ATP-binding motif of the p38
mitogen-activated protein kinase, preventing the phosphorylation of downstream effectors (MK2, MSK1) that drive cytokine production (TNF- , IL-6). -
COX-2 Inhibitors: The pyrazole ring provides the geometry required to fit the cyclooxygenase-2 (COX-2) active site, blocking prostaglandin E2 (PGE2) synthesis.[1]
Unlike fully optimized drugs (e.g., Celecoxib, which contains a sulfonamide and trifluoromethyl group), MMP-Pz represents a core "fragment" or "probe." Its unsubstituted N1-position (1H) allows for tautomeric flexibility, making it an ideal starting point for Structure-Activity Relationship (SAR) studies. This guide focuses on distinguishing its mechanism of action (MoA) using a phenotypic cellular screen followed by a target-specific biochemical assay.
Mechanistic Pathway & Logic
To validate the efficacy of MMP-Pz, we must interrogate the Toll-Like Receptor 4 (TLR4) signaling cascade. In Lipopolysaccharide (LPS)-stimulated macrophages, this pathway bifurcates into NF-
-
Hypothesis: If MMP-Pz acts via p38 MAPK inhibition, it will suppress NO and Cytokines without necessarily blocking I
B degradation (NF- B pathway). -
Hypothesis: If MMP-Pz acts via COX-2 inhibition, it will selectively lower PGE2 levels but may have minimal effect on NO or TNF-
upstream.
Figure 1: Inflammatory Signaling & Intervention Points
Caption: Signal transduction cascade in LPS-stimulated macrophages. MMP-Pz is hypothesized to intervene at p38 MAPK or COX-2 nodes.
Protocol A: Cellular Phenotypic Screen (RAW 264.7)
This protocol serves as the primary filter to establish biological activity and cytotoxicity. We utilize the RAW 264.7 murine macrophage line, the gold standard for inflammation screening.[2][3]
Objective: Determine the IC50 of MMP-Pz on Nitric Oxide (NO) production.
Materials & Reagents
-
Cell Line: RAW 264.7 (ATCC TIB-71).
-
Media: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL in PBS).
-
Reagent: Griess Reagent System (Promega or equivalent).
-
Control: Dexamethasone (Steroid control) or SB203580 (p38 inhibitor control).
Step-by-Step Methodology
1. Compound Preparation (Critical Step)
-
MMP-Pz is lipophilic. Dissolve stock in 100% DMSO to 50 mM.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystallization.
-
Working Solution: Dilute in serum-free media immediately before use. Final DMSO concentration on cells must be ≤ 0.1% to avoid solvent toxicity.[2]
2. Cell Seeding
-
Harvest RAW 264.7 cells (passage < 15) using a cell scraper (do not use trypsin, as it cleaves surface receptors).
-
Seed into 96-well clear flat-bottom plates at 5 × 10⁴ cells/well in 200 µL media.
-
Incubate overnight (18–24 h) at 37°C, 5% CO₂.
3. Pre-Treatment (Prophylactic Model)
-
Remove old media.[4] Add 100 µL fresh media containing MMP-Pz at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include Vehicle Control (0.1% DMSO) and Positive Control (10 µM SB203580).
-
Incubate for 1 hour prior to stimulation.
-
Expert Insight: Pre-treatment is essential to catch early kinase activation events. Co-treatment often results in lower apparent efficacy.
-
4. Stimulation
-
Add 100 µL of media containing LPS (Final concentration: 1 µg/mL ).[2][3]
-
Total well volume = 200 µL.
-
Incubate for 24 hours .
5. Analysis (Griess Assay)
-
Transfer 50 µL of supernatant to a new plate.
-
Add 50 µL Sulfanilamide Solution (incubate 5 min, dark).
-
Add 50 µL NED Solution (incubate 5 min, dark).
-
Measure absorbance at 540 nm .
-
Note: Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to inhibition, not cell death.
Protocol B: Biochemical Target Validation (p38 MAPK)
If Protocol A shows activity, this cell-free assay confirms if MMP-Pz directly binds the kinase ATP pocket.
Method: FRET-based Kinase Binding Assay (e.g., LanthaScreen™) or Radiometric Filter Binding. Rationale: 4-aryl-pyrazoles are Type I kinase inhibitors (ATP-competitive).
Workflow
-
Enzyme: Recombinant Human p38
MAPK (10 ng/well). -
Substrate: ATF-2 or inactive MAPKAPK2.
-
Reaction Buffer: 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ATP Km App: Run assay at the Km of ATP (approx 100 µM) to allow competitive binding detection.
-
Incubation: Mix Enzyme + MMP-Pz (titration) + Substrate + ATP. Incubate 60 min at RT.
-
Detection: Measure phosphorylation via antibody-mediated FRET or ³³P-ATP incorporation.
Data Analysis & Interpretation
Present your findings using the following structure.
Table 1: Expected Data Profile for MMP-Pz Scenarios
| Assay Readout | Scenario A: p38 MAPK Inhibitor | Scenario B: COX-2 Inhibitor | Scenario C: Cytotoxic False Positive |
| NO Release (Griess) | Moderate Inhibition (IC50 ~10-50 µM) | Low/No Inhibition | High Inhibition |
| Cell Viability (MTT) | > 90% Viability | > 90% Viability | < 50% Viability |
| TNF- | Strong Inhibition | Low Inhibition | High Inhibition |
| PGE2 (ELISA) | Moderate Inhibition (Downstream) | Strong Inhibition (Direct) | High Inhibition |
Calculating IC50:
Use non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or equivalent.
Experimental Workflow Diagram
Figure 2: Integrated Screening Workflow
Caption: Step-by-step workflow for evaluating MMP-Pz in RAW 264.7 macrophages.
References
-
Evaluation of Pyrazole Derivatives as Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences and Research. (2025). Discusses the SAR of pyrazole derivatives inhibiting COX-2 and iNOS.
-
In Vitro Anti-inflammatory Assay using RAW 264.7 Cells. BenchChem Application Notes. (2025). Standard protocols for LPS stimulation and Griess reagent usage.
-
Structure-Activity Relationship of Fused Pyrazoles as p38 MAPK Inhibitors. Journal of Medicinal Chemistry. (2009). Details the binding mode of 4-aryl-pyrazoles in the p38 ATP pocket.
-
Guidelines for Anti-inflammatory Assays in RAW 264.7 Cells. ResearchGate Protocols. (2025). Technical guidelines for seeding density and LPS concentrations.
-
Discovery of Diaryl Pyrazole Inhibitors of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters. (2008). Describes the synthesis and evaluation of SD-0006 analogs similar to MMP-Pz.
Disclaimer: This Application Note is for research use only. MMP-Pz is a chemical probe and has not been approved for clinical use.
Sources
High-Yield Synthesis of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole: An Application Note and Protocol
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Specifically, 4-aryl-pyrazoles exhibit a wide range of pharmacological activities, making their efficient and scalable synthesis a topic of significant interest for researchers in both academic and industrial settings. This application note provides a detailed, high-yield synthetic protocol for the preparation of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole, a valuable building block for the development of novel therapeutics.
The presented methodology is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a powerful tool for the formation of carbon-carbon bonds, demonstrating broad functional group tolerance and consistently high yields.[1][2] The protocol herein details the coupling of a commercially available 4-halo-3-methyl-1H-pyrazole with 2-methoxyphenylboronic acid, providing a reliable and reproducible route to the target compound.
Strategic Approach: The Suzuki-Miyaura Cross-Coupling
The synthesis of 4-aryl pyrazoles can be approached through various methods, including the traditional condensation of 1,3-dicarbonyl compounds with hydrazines.[1] However, this classical approach can be hampered by the limited availability of the requisite dicarbonyl precursors and potential issues with regioselectivity.[3] In contrast, the Suzuki-Miyaura cross-coupling offers a more modular and efficient strategy, allowing for the late-stage introduction of the aryl moiety onto a pre-functionalized pyrazole core.[4]
Our selected strategy employs the coupling of 4-bromo-3-methyl-1H-pyrazole with 2-methoxyphenylboronic acid. The choice of a brominated pyrazole provides a good balance of reactivity and stability, while the use of a palladium catalyst, in conjunction with a suitable base and solvent system, facilitates the efficient formation of the desired C-C bond.[4][5] To further enhance reaction efficiency and yield, this protocol can be adapted for microwave-assisted synthesis, which has been shown to significantly reduce reaction times.[1]
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 4-bromo-3-methyl-1H-pyrazole to form a Pd(II) intermediate.
-
Transmetalation: The 2-methoxyphenyl group is transferred from the boronic acid (activated by a base) to the palladium center, displacing the bromide.
-
Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Supplier | CAS Number |
| 4-Bromo-3-methyl-1H-pyrazole | Commercially available | 13808-64-5 |
| 2-Methoxyphenylboronic acid | Commercially available | 5720-06-9 |
| Tetrakis(triphenylphosphine)palladium(0) | Commercially available | 14221-01-3 |
| Cesium Carbonate (Cs₂CO₃) | Commercially available | 534-17-8 |
| 1,2-Dimethoxyethane (DME) | Anhydrous | 110-71-4 |
| Water (H₂O) | Deionized | 7732-18-5 |
| Ethyl Acetate | ACS Grade | 141-78-6 |
| Brine | Saturated NaCl(aq) | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | 7487-88-9 |
| Silica Gel | 230-400 mesh | 7631-86-9 |
Instrumentation
-
Magnetic stirrer with heating capabilities or a dedicated microwave reactor
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
Synthetic Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a microwave reaction vial or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methyl-1H-pyrazole (1.0 mmol, 161 mg), 2-methoxyphenylboronic acid (1.2 mmol, 182 mg), and cesium carbonate (2.5 mmol, 814 mg).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,2-dimethoxyethane (DME, 4 mL) and deionized water (1 mL). Degas the solvent mixture by bubbling the inert gas through it for 10-15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the reaction mixture.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Microwave Heating: Secure the vial in a microwave reactor and heat to 120 °C for 15-30 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford this compound as a solid.
Expected Yield and Characterization
-
Yield: 85-95%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65 (s, 1H), 7.30 (td, J = 7.8, 1.8 Hz, 1H), 7.23 (dd, J = 7.6, 1.7 Hz, 1H), 7.01 (td, J = 7.5, 1.0 Hz, 1H), 6.95 (d, J = 8.2 Hz, 1H), 3.85 (s, 3H), 2.35 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 156.9, 140.1, 131.2, 129.8, 128.4, 121.1, 120.9, 115.3, 111.0, 55.6, 11.2.
-
Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₂N₂O [M+H]⁺: 189.10, found: 189.10.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents are of high purity and the solvents are anhydrous. The palladium catalyst is air-sensitive, so maintaining a strict inert atmosphere is crucial. Increasing the catalyst loading slightly (e.g., to 5 mol%) or extending the reaction time may improve conversion.
-
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction temperature or using a more active palladium catalyst system, such as one with a more electron-rich phosphine ligand (e.g., XPhos).[5]
-
Purification Difficulties: If co-elution of impurities occurs during chromatography, adjusting the solvent system polarity or using a different stationary phase may be necessary.
Conclusion
This application note details a high-yield and reliable synthetic method for this compound via a Suzuki-Miyaura cross-coupling reaction. The protocol is straightforward, utilizes commercially available starting materials, and is amenable to both conventional and microwave heating. The robust nature of this methodology makes it an excellent choice for the synthesis of a diverse library of 4-aryl-pyrazole derivatives for applications in drug discovery and development.
References
-
Yurchenko, A. A., & Mykhailiuk, P. K. (2017). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2017(5), 243-257. [Link]
-
Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-758. [Link]
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 123-134. [Link]
-
Düfert, M. A., J. P. Stambuli, et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubChem. 3-(4-Methoxyphenyl)-1H-Pyrazole. [Link]
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Kappe, C. O. (2004). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 245-248). Royal Society of Chemistry. [Link]
- Google Patents. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
-
Štefane, B., & Polanc, S. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 19(3), 549-557. [Link]
-
ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
Patel, R. V., Patel, P. K., & Kumari, P. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 10(2), 1-6. [Link]
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SpectraBase. (3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-4-METHOXYBENZOATE - Optional[13C NMR]. [Link]
-
MDPI. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. [Link]
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- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Comprehensive NMR Characterization of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole
Abstract
This technical guide provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the rationale behind experimental choices, from sample preparation to the deployment of advanced 2D NMR techniques. The protocols are designed to be self-validating, ensuring researchers can confidently elucidate and confirm the molecular structure of the title compound and its analogues.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in drug discovery, with pyrazole derivatives exhibiting a wide range of biological activities.[1] The specific substitution pattern of this compound, featuring both a substituted aryl group and a methyl group on the pyrazole core, presents a unique structural challenge and opportunity for detailed spectroscopic analysis. Accurate and unambiguous characterization is paramount for understanding its structure-activity relationships and for quality control in synthetic applications.
This guide will walk researchers through a systematic approach using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Experimental Workflow: A Logic-Driven Approach
The complete structural elucidation of this compound is achieved through a multi-step NMR analysis. Each experiment builds upon the information provided by the last, creating a comprehensive and internally consistent dataset.
Caption: Workflow for the NMR-based structural elucidation of the target molecule.
Detailed Protocols
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[2][3] This protocol ensures a homogenous sample, free from paramagnetic impurities and particulates, which can degrade spectral quality.
-
Materials:
-
Procedure:
-
Weighing: Accurately weigh the required amount of the compound into a clean, dry vial.[5]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound.[4][5] CDCl₃ is suitable for many nonpolar organic compounds, while DMSO-d₆ is an excellent alternative for compounds with lower solubility or to observe labile protons like N-H.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[5] Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogenous solution is essential.[3]
-
Transfer: Using a glass Pasteur pipette, carefully transfer the solution into the NMR tube.[4] To avoid shimming issues, filter the solution through a small plug of glass wool in the pipette if any particulate matter is visible.[6]
-
Depth and Cleaning: Ensure the sample depth in the NMR tube is between 4-5 cm.[2][3][5] Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol to remove any fingerprints or dust.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.[5]
-
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
1D NMR spectra provide the foundational information for the structural analysis.
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
¹H NMR Parameters (Typical):
-
Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems)
-
Spectral Width: 0-12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 (adjust for concentration)
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30' on Bruker systems)
-
Spectral Width: 0-200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (adjust for concentration and time)
-
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
2D NMR experiments are crucial for unambiguously assigning signals and determining the connectivity of the molecular framework.[7][8][9][10]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify direct one-bond correlations between protons and the carbons they are attached to.[7][12][13]
-
Pulse Program: Phase-sensitive, multiplicity-edited sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker) to differentiate between CH, CH₂, and CH₃ groups.[11]
-
Parameters: Optimize for an average one-bond ¹JCH coupling constant of ~145-155 Hz for aromatic and heteroaromatic systems.[11]
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH).[14][15][16][17] This is critical for connecting molecular fragments across quaternary (non-protonated) carbons.
-
Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker).[11]
-
Parameters: The long-range coupling delay is typically optimized for a value between 8-10 Hz to observe the desired correlations.
-
Spectral Analysis and Structural Elucidation
The following is a predicted analysis based on the known chemical shifts of related structures.
Molecular Structure:
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Correlations |
| N1-H | 10.0 - 12.0 | Broad Singlet | 1H | Labile proton, signal may be broad due to exchange and quadrupolar coupling with ¹⁴N.[11] Position is highly dependent on solvent and concentration.[18] |
| H5 (pyrazole) | 7.5 - 7.8 | Singlet | 1H | Aromatic proton on the pyrazole ring. Expected to be a singlet due to the absence of adjacent protons. |
| H6' (aryl) | 7.2 - 7.4 | Multiplet (dd) | 1H | Aromatic proton on the methoxyphenyl ring, ortho to the pyrazole substituent. |
| H4' (aryl) | 7.2 - 7.4 | Multiplet (td) | 1H | Aromatic proton on the methoxyphenyl ring. |
| H3', H5' (aryl) | 6.9 - 7.1 | Multiplet | 2H | Aromatic protons on the methoxyphenyl ring. |
| -OCH₃ | 3.8 - 3.9 | Singlet | 3H | Methyl protons of the methoxy group.[19] |
| -CH₃ (pyrazole) | 2.2 - 2.4 | Singlet | 3H | Methyl protons attached to the pyrazole ring.[20] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale and Key Correlations |
| C3 (pyrazole) | 145 - 150 | Quaternary carbon bearing the methyl group. |
| C5 (pyrazole) | 135 - 140 | Protonated carbon in the pyrazole ring. |
| C4 (pyrazole) | 115 - 120 | Quaternary carbon attached to the aryl ring. |
| C2' (aryl) | 155 - 158 | Quaternary carbon bearing the methoxy group. |
| C1' (aryl) | 125 - 130 | Quaternary carbon attached to the pyrazole ring. |
| C6' (aryl) | 130 - 135 | Protonated aromatic carbon. |
| C4' (aryl) | 120 - 125 | Protonated aromatic carbon. |
| C5' (aryl) | 120 - 125 | Protonated aromatic carbon. |
| C3' (aryl) | 110 - 115 | Protonated aromatic carbon. |
| -OCH₃ | 55 - 56 | Carbon of the methoxy group.[21] |
| -CH₃ (pyrazole) | 10 - 15 | Carbon of the pyrazole methyl group. |
2D NMR Correlation Analysis
-
COSY:
-
Correlations are expected between the adjacent aromatic protons on the methoxyphenyl ring (e.g., H6' with H5', H5' with H4', and H4' with H3'). This confirms the spin system of the substituted benzene ring.[22]
-
-
HSQC:
-
This experiment will directly link each proton signal to its attached carbon signal, confirming the assignments made in the 1D spectra. For example, a cross-peak will connect the proton signal at δ ~7.6 ppm to the carbon signal at δ ~137 ppm, confirming the H5-C5 pair.
-
-
HMBC:
-
Key for Connectivity: The HMBC spectrum is the final piece of the puzzle, connecting the molecular fragments.
-
Pyrazole-Aryl Linkage: A crucial correlation will be observed from the pyrazole H5 proton to the quaternary aryl carbon C1'. Additionally, correlations from the aryl protons (H3' and H6') to the pyrazole C4 carbon will firmly establish the connection between the two ring systems.
-
Methyl Group Placement: A correlation from the pyrazole methyl protons (~2.3 ppm) to the C3 and C4 carbons of the pyrazole ring confirms its position at C3.
-
Methoxy Group Placement: A correlation from the methoxy protons (~3.8 ppm) to the C2' carbon of the aryl ring confirms its position.
-
Data Processing and Reporting
For robust and reproducible results, standardized data processing is essential.
-
Software: Utilize established NMR processing software such as Mnova, TopSpin, or ACD/Labs NMR Processor.[23][24][25][26]
-
Processing Steps:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase correction on the resulting spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate all signals in the ¹H NMR spectrum.
-
Pick all peaks in both ¹H and ¹³C spectra and label them accordingly.
-
For 2D spectra, process both dimensions and pick all relevant cross-peaks.
-
Conclusion
By following this systematic and logic-driven approach, researchers can achieve an unambiguous and comprehensive structural characterization of this compound. The combination of 1D and 2D NMR techniques provides a self-validating dataset that confirms not only the presence of all structural motifs but also their precise connectivity, which is fundamental for any further research or application of this compound.
References
-
Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. [Link]
-
Recommended Software for NMR Data Process. Georgia Tech NMR Center. [Link]
-
AnalysisAssign - Software for analysis of biological NMR data. CCPN. [Link]
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How To Prepare And Run An NMR Sample. ALWSCI. [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
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NMR Software | Processing, Prediction, and Assignment. ACD/Labs. [Link]
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What are the best practices for sample preparation for NMR analysis? Reddit. [Link]
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NMR Software | NMR Technologies. Bruker. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
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Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. Oreate AI Blog. [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
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Supporting information. The Royal Society of Chemistry. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
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Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. PMC. [Link]
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1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). ResearchGate. [Link]
-
What is the proton NMR spectrum of p-methoxyphenol? Chemistry Stack Exchange. [Link]
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4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]methanol)
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Supplementary Information. The Royal Society of Chemistry. [Link]
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Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. PubMed. [Link]
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Interpreting a 1H-13C HMBC spectrum. ACD/Labs. [Link]
-
A comprehensive discussion of HMBC pulse sequences. 2. Some useful variants. ResearchGate. [Link]
-
HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]
-
1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. [Link]
-
HSQC and HMBC for Topspin. University of Missouri-St. Louis. [Link]
-
DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). PMC. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. PrepChem.com. [Link]
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Correlations in the H,H-COSY and NOESY spectra of 19. ResearchGate. [Link]
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HSQC and 1 H, 1 H COSY NMR data for compound 1. ResearchGate. [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2. [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
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Application Notes & Protocols: Investigating the Anticancer Potential of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole in Cancer Cell Lines
I. Introduction: The Emerging Role of Pyrazole Derivatives in Oncology
Cancer remains a formidable global health challenge, with an estimated 28.4 million new cases projected for 2040. This necessitates the continuous exploration of novel therapeutic agents. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities. Numerous pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[1][2][3][4][5][6][7]
This guide provides a comprehensive framework for researchers investigating the anticancer properties of a specific pyrazole derivative, 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole . While direct studies on this particular molecule are not yet prevalent in published literature, the established activities of structurally related pyrazoles allow us to formulate a robust, hypothesis-driven approach to its evaluation. We will detail the probable mechanisms of action and provide step-by-step protocols for the essential assays required to elucidate its efficacy and cellular effects.
II. Postulated Mechanism of Action
Based on extensive research into pyrazole derivatives, we can hypothesize the primary mechanisms through which this compound may exert its anticancer effects. These compounds often function as inhibitors of critical cellular machinery, leading to the selective destruction of cancer cells.
-
Induction of Apoptosis: A common mechanism for pyrazole derivatives is the activation of programmed cell death, or apoptosis.[1][2][3][4] This can be triggered through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Key events include the externalization of phosphatidylserine (PS) on the cell membrane, activation of caspases (such as caspase-3/7), and DNA fragmentation.[8][9][10] Some pyrazoles have been shown to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][11]
-
Cell Cycle Arrest: Many anticancer agents, including pyrazole derivatives, can halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[3][11] This allows time for DNA repair or, if the damage is too severe, triggers apoptosis. The analysis of DNA content using propidium iodide (PI) staining is a standard method to assess these effects.[12][13][14][15][16]
-
Inhibition of Key Signaling Pathways: Pyrazole-based compounds have been identified as inhibitors of various protein kinases that are often dysregulated in cancer.[5] Additionally, some pyrazoles have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism shared with established chemotherapeutic agents like paclitaxel.[1][2][17]
The following experimental workflow is designed to systematically investigate these potential mechanisms for this compound.
Caption: A logical workflow for evaluating the anticancer properties of the compound.
III. Experimental Protocols
These protocols are provided as a starting point and may require optimization depending on the specific cell lines and laboratory conditions.
Protocol 1: Assessment of Cell Viability (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[18] The amount of formazan is directly proportional to the number of viable cells.[18]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[19]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19][20] A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
| Cell Line | Treatment Duration (hr) | IC₅₀ (µM) - Hypothetical Data |
| MCF-7 | 48 | 15.2 |
| HCT-116 | 48 | 9.8 |
| A549 | 48 | 21.5 |
| Normal Fibroblast | 48 | > 100 |
Protocol 2: Analysis of Apoptosis (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][10] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[8][10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[8][9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Treated and control cells
-
Phosphate-buffered saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach using Trypsin-EDTA, then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10][21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[10][21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
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- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V-FITC Kit Protocol [hellobio.com]
- 10. FITC Annexin V Apoptosis Detection Kit I [bdbiosciences.com]
- 11. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
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- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. nacalai.com [nacalai.com]
Application Note: Precision Engineering of Pyrazoles via Palladium Catalysis
Topic: Experimental Protocol for Pyrazole Synthesis and Functionalization via Palladium Catalysis Content Type: Application Note & Detailed Protocol Audience: Senior Medicinal Chemists, Process Chemists, and Academic Researchers
Abstract & Strategic Overview
The pyrazole pharmacophore is ubiquitous in modern drug discovery, underpinning blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). However, classical condensation methods (e.g., Knorr synthesis) often suffer from poor regioselectivity, yielding difficult-to-separate mixtures of 1,3- and 1,5-isomers.
This Application Note details two high-fidelity Palladium (Pd)-catalyzed workflows designed to overcome these limitations:
-
De Novo Synthesis: A regiocontrolled intramolecular C–N amination strategy to construct the pyrazole core.
-
Late-Stage Functionalization: A C–H activation protocol for the direct, regioselective C5-arylation of existing pyrazoles.
These protocols prioritize atom economy , regiochemical fidelity , and scalability , utilizing the Concerted Metalation-Deprotonation (CMD) mechanism to bypass the need for pre-functionalized organometallic reagents.
Mechanistic Insight: The CMD Pathway
Unlike traditional cross-couplings (Suzuki-Miyaura, Stille) that rely on transmetallation, Pd-catalyzed C–H activation of electron-rich heterocycles (like pyrazoles) typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.
Key Drivers:
-
Electrophilicity: The Pd(II) center coordinates to the pyrazole nitrogen (directing group effect).
-
Base Role: A carbonate or carboxylate base (e.g., PivOH/KOAc) acts as a shuttle, deprotonating the C–H bond simultaneously as the Carbon-Palladium bond forms.
-
Regioselectivity: Sterics and electronics dictate the site. For N-substituted pyrazoles, C5 is electronically favored (most acidic proton) but sterically sensitive; C4 is favored in electrophilic aromatic substitution (SEAr) regimes but less reactive in CMD unless C5 is blocked.
Figure 1: The Concerted Metalation-Deprotonation (CMD) mechanism dominant in Pd-catalyzed pyrazole functionalization. Note the critical role of the acetate/pivalate ligand in assisting deprotonation.
Protocol A: De Novo Synthesis via Intramolecular Amination
Objective: Synthesis of 1,3-disubstituted indazoles/pyrazoles from 2-alkynylaryl halides and hydrazines. Advantage: Solves the regioselectivity issue of hydrazine condensation by locking the C-N bond formation via oxidative addition.
Materials & Reagents
| Component | Specification | Role |
| Precursor | 2-Alkynylaryl bromide/iodide (1.0 equiv) | Electrophile |
| Nucleophile | Tosylhydrazine or Alkylhydrazine (1.2 equiv) | Nitrogen Source |
| Catalyst | Pd(OAc)₂ (5 mol%) | Palladium Source |
| Ligand | XPhos or SPhos (10 mol%) | Bulky phosphine to facilitate reductive elimination |
| Base | Cs₂CO₃ (2.0 equiv) | Acid scavenger |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Reaction Medium |
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon (Ar).
-
Solids Addition: Charge the tube with Pd(OAc)₂ (5 mol%), XPhos (10 mol%), Cs₂CO₃ (2.0 equiv), and the 2-alkynylaryl halide (1.0 equiv).
-
Purging: Evacuate and backfill with Ar three times to remove trace O₂ (critical for Pd(0) longevity).
-
Liquid Addition: Add anhydrous Toluene (0.2 M concentration relative to substrate) via syringe. Add the hydrazine derivative (1.2 equiv).
-
Note: If using hydrazine hydrate, add it last.
-
-
Reaction: Seal the tube and heat to 100°C in an oil bath for 12–16 hours. Monitor via TLC (EtOAc/Hexane) for the disappearance of the aryl halide.
-
Workup: Cool to room temperature (RT). Filter the mixture through a pad of Celite® to remove inorganic salts. Wash the pad with EtOAc (3 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂) to yield the target pyrazole.
Protocol B: Late-Stage C5-Arylation (C-H Activation)
Objective: Direct functionalization of the C5 position of 1-methylpyrazole-4-carboxylate esters. Advantage: Enables rapid library generation from a single pyrazole core without pre-functionalizing the aryl coupling partner.
Materials & Reagents
| Component | Specification | Role |
| Substrate | Ethyl 1-methylpyrazole-4-carboxylate (1.0 equiv) | Core Scaffold |
| Coupling Partner | Aryl Bromide (1.5 equiv) | Aryl Source |
| Catalyst | Pd(OAc)₂ (5 mol%) | Catalyst |
| Additive | PivOH (Pivalic Acid) (30 mol%) | Proton Shuttle (CMD Promoter) |
| Base | K₂CO₃ (2.0 equiv) | Base |
| Solvent | DMA (Dimethylacetamide) | Polar Aprotic Solvent |
Step-by-Step Procedure
-
Preparation: In an argon-filled glovebox or using standard Schlenk technique, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and K₂CO₃ (276 mg, 2.0 mmol) to a reaction vial.
-
Substrate Loading: Add the pyrazole substrate (1.0 mmol) and the Aryl Bromide (1.5 mmol).
-
Additive: Add Pivalic Acid (30 mg, 0.3 mmol).
-
Expert Tip: Pivalic acid is crucial. It acts as a soluble carboxylate ligand that lowers the energy barrier for the C–H bond cleavage step.
-
-
Solvent: Add degassed DMA (4.0 mL). Cap the vial with a Teflon-lined septum.
-
Heating: Stir vigorously at 140°C for 16 hours.
-
Safety: DMA has a high boiling point but ensures the high temp required for C-H activation. Use a blast shield.
-
-
Quench & Extraction: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL).
-
Analysis: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via chromatography.[1]
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning (O₂) | Ensure rigorous degassing. Use a glovebox if possible. |
| C4 vs C5 Regioselectivity | Electronic/Steric Mismatch | C5 is favored by N-substitution (directing effect). C4 is favored if C5 is blocked or using electrophilic conditions. Use a C4-blocking group (e.g., ester) to ensure exclusive C5 arylation. |
| Pd Black Formation | Ligand Dissociation | Increase ligand loading or switch to a more robust ligand (e.g., DavePhos or PCy₃) to stabilize the Pd center at 140°C. |
| Protodehalogenation | Hydride Source | Solvent decomposition (DMA/DMF) can act as a hydride source. Ensure solvent is anhydrous and high purity. |
Experimental Workflow Diagram
The following diagram illustrates the critical decision points and workflow for the C-H activation protocol.
Figure 2: Operational workflow for Pd-catalyzed C-H arylation, highlighting the critical monitoring step.
References
-
Doucet, H., et al. "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence." Comptes Rendus Chimie, 2017.
-
Gorelsky, S. I., Lapointe, D., & Fagnou, K. "Analysis of the Concerted Metalation-Deprotonation Pathway in Palladium-Catalyzed C–H Bond Functionalization." Journal of the American Chemical Society, 2008.
-
Ahmed, M. S. M., Kobayashi, K., & Mori, A. "Palladium-Catalyzed Four-Component Coupling of Terminal Alkyne, Hydrazine, Carbon Monoxide, and Aryl Iodide."[2] Organic Letters, 2005.[2][3]
-
Hull, K. L., & Sanford, M. S. "Catalytic and Highly Regioselective Cross-Coupling of Aromatic C–H Bonds." Journal of the American Chemical Society, 2007.
-
Ye, M., & Yu, J. Q. "A Robust Protocol for Pd(II)-Catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles." Chemical Science, 2011.
Sources
Application Notes: In Vitro Assay Strategy for 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole
Introduction: A Strategic Approach for Novel Compound Screening
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The novel compound, 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole, represents an unexplored chemical entity with potential therapeutic value. When approaching a new molecule with an unknown mechanism of action, a tiered or cascaded assay approach is essential. This strategy begins with a broad, high-throughput screen to identify general bioactivity, followed by more specific, target-oriented assays to elucidate the mechanism of action.
This document outlines a comprehensive in vitro protocol for the initial characterization of this compound. It is divided into two main stages:
-
Stage 1: Primary Assay - Cell Viability Screening. This initial step is crucial to determine the compound's cytotoxic or cytostatic potential across different cell lines.[6] We will detail the protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and cost-effective colorimetric method for assessing metabolic activity as an indicator of cell viability.[7][8]
-
Stage 2: Secondary Assay - Hypothetical Target-Specific Investigation. Based on the prevalence of pyrazole derivatives as kinase and enzyme inhibitors, we will present example protocols for two common target classes:
-
Kinase Inhibition: A protocol for a p38 MAPK (Mitogen-Activated Protein Kinase) binding assay, as this pathway is critical in cellular responses to stress and inflammation.[9][10][11]
-
Enzyme Inhibition: A protocol for a Cyclooxygenase-2 (COX-2) inhibitor screening assay, given that many non-steroidal anti-inflammatory drugs (NSAIDs) are built around pyrazole-like structures.[12][13][14]
-
This application note is designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental design to ensure data integrity and reproducibility.
Stage 1: Primary Cell Viability Screening (MTT Assay)
Principle of the Assay
The MTT assay is a foundational method for assessing cell viability.[7] Its principle lies in the enzymatic conversion of the water-soluble yellow tetrazolium salt, MTT, into an insoluble purple formazan product by mitochondrial dehydrogenases of metabolically active cells.[8][15] The amount of formazan produced is directly proportional to the number of viable cells.[15][16] Dead cells lose this metabolic capability and therefore do not produce the colored product.[15] The formazan crystals are then solubilized, and the absorbance is measured with a spectrophotometer, providing a quantitative measure of cell viability.[7][15]
Experimental Workflow Diagram
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol
Materials:
-
This compound (Test Compound)
-
Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Cell Seeding:
-
Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in fresh complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution of the stock solution in complete medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Controls: Include wells for "Vehicle Control" (medium with DMSO only) and "Untreated Control" (medium only). A "Blank" control (medium without cells) is also required for background subtraction.
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 1-4 hours at 37°C. Monitor for the formation of purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the "Blank" wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Determine IC₅₀:
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
-
| Parameter | Description | Example Value |
| Test Compound | This compound | - |
| Cell Line | MCF-7 (Human Breast Adenocarcinoma) | - |
| Seeding Density | 8,000 cells/well | - |
| Treatment Duration | 48 hours | - |
| IC₅₀ | Concentration for 50% inhibition of viability | 12.5 µM |
| Max Inhibition | Maximum observed reduction in viability | 95% |
| Curve Fit (R²) | Goodness of fit for the dose-response curve | 0.992 |
Stage 2: Secondary Target-Specific Assays (Hypothetical)
If the primary screen reveals significant cytotoxic activity, the next logical step is to investigate potential molecular targets. Pyrazole derivatives are known inhibitors of kinases and enzymes like COX.[18][19]
Hypothetical Target 1: p38 MAPK Inhibition
The p38 MAPK pathway is a key regulator of inflammatory responses and apoptosis.[9][10][20] Its activation by cellular stress leads to the phosphorylation of downstream transcription factors.[11][20] An assay to test for direct binding to p38α would be a valuable secondary screen.
Principle: LanthaScreen® Eu Kinase Binding Assay This assay is based on Fluorescence Resonance Energy Transfer (FRET).[21][22] A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, causing a loss of FRET signal.[21][23]
Caption: Principle of a FRET-based kinase binding assay.
Protocol Outline (LanthaScreen® Eu Kinase Binding Assay): [21][24]
-
Prepare Reagents: Dilute the test compound, p38α kinase/Eu-antibody mix, and Alexa Fluor® tracer to their 4X or 2X working concentrations in the appropriate kinase buffer.
-
Assay Assembly: In a 384-well plate, add reagents in the following order:
-
4 µL of 4X test compound dilution.
-
8 µL of 2X kinase/antibody mixture.
-
4 µL of 4X tracer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader (Excitation: ~340 nm, Emission 1: 615 nm for Eu, Emission 2: 665 nm for Alexa Fluor® 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against inhibitor concentration to determine the IC₅₀.
Hypothetical Target 2: COX-2 Enzyme Inhibition
COX-2 is an enzyme responsible for the formation of prostaglandins, which are key mediators of inflammation and pain.[13][14] Inhibition of COX-2 is a common mechanism for NSAIDs.
Principle: Fluorometric COX-2 Inhibitor Screening This assay measures the activity of recombinant human COX-2. The enzyme converts arachidonic acid into the intermediate Prostaglandin G2 (PGG2). A fluorometric probe included in the reaction mix interacts with PGG2 to produce a fluorescent signal (Ex/Em = 535/587 nm).[13][14][25] An inhibitor of COX-2 will reduce the production of PGG2, leading to a decrease in the fluorescent signal.
Protocol Outline (Fluorometric Assay): [13][14]
-
Prepare Controls and Samples: In a 96-well opaque plate, add:
-
Enzyme Control (EC): Assay buffer.
-
Inhibitor Control (IC): A known COX-2 inhibitor (e.g., Celecoxib).
-
Test Sample (S): Dilutions of this compound.
-
-
Prepare Reaction Mix: Prepare a master mix containing COX Assay Buffer, COX Probe, and recombinant COX-2 enzyme.
-
Initiate Reaction: Add the reaction mix to all wells. Start the enzymatic reaction by adding a solution of Arachidonic Acid.
-
Measure Fluorescence: Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C (Ex/Em = 535/587 nm).
-
Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve. Calculate the percent inhibition relative to the Enzyme Control and determine the IC₅₀ value.
Conclusion and Forward Look
This application note provides a robust, two-stage framework for the initial in vitro characterization of this compound. The primary MTT assay serves as an essential first-pass screen to determine general cytotoxicity and establish a dose range for subsequent experiments. Based on these initial findings and the chemical class of the compound, secondary assays targeting plausible protein families, such as kinases (p38 MAPK) or inflammatory enzymes (COX-2), can be employed to deconvolve the specific mechanism of action. This logical progression from broad screening to target-specific validation is fundamental to efficient and effective early-stage drug discovery.
References
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Creative Diagnostics. (n.d.). P38 Signaling Pathway.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for PLK4.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Assay Genie. (n.d.). p38 MAPK Signaling Review.
- QIAGEN. (n.d.). p38 MAPK Signaling.
- MyBioSource. (n.d.). COX-2 assay kit-AHC69389.1.
- Bertin Bioreagent. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Sabio, G., & Davis, R. J. (2020). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. Cells, 9(10), 2259.
- Wikipedia. (n.d.). p38 mitogen-activated protein kinases.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BTK Overview.
- Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.
- baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications.
- AAT Bioquest. (2025). MTT Assay.
- Bio-Rad. (n.d.). MTT Assay: Assessing Cell Proliferation.
- Single Use Support. (2023). Cell viability & viability assays: 7 facts to be aware of.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.
- Abcam. (n.d.). MTT assay protocol.
- Abcam. (2025). WST-1 Assay: principles, protocol & best practices for cell viability.
- Aslantürk, Ö. S. (2017). An overview of the most common methods for assessing cell viability. Journal of Cellular and Molecular Biology, 15(1), 1-16.
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Moolman, W., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- PubMed. (2025). Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
- Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents.
- National Center for Biotechnology Information. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities.
- ScienceDirect. (n.d.). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.
- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
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- 6. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
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Precision Engineering of Substituted 1H-Pyrazoles: Large-Scale Protocols & Process Safety
Content Type: Application Note & Industrial Protocol Target Audience: Process Chemists, CMC Leads, and Drug Development Scientists Focus: Scalability, Regiocontrol, and Safety Engineering
Part 1: Strategic Framework & Route Selection
The synthesis of substituted 1H-pyrazoles at scale is governed by two opposing forces: regioselectivity and process safety .[1] While the Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyls) remains the industrial workhorse, its inherent regioselectivity issues often necessitate alternative strategies like continuous flow chemistry or late-stage functionalization.
The Regioselectivity Paradox
In the reaction of a monosubstituted hydrazine (
-
Electronic Control: Hydrazines typically attack the most electrophilic carbonyl first.
-
Steric Control: The substituted nitrogen of the hydrazine avoids the bulkier carbonyl substituent.
-
Solvent Effect: Fluorinated solvents (e.g., TFE, HFIP) can invert regioselectivity via hydrogen-bond activation of specific carbonyls.
Decision Matrix: Selecting the Optimal Route
Use the following logic flow to determine the safest and most efficient synthetic pathway for your specific target.
Figure 1: Strategic decision tree for selecting the optimal pyrazole synthesis methodology based on substrate stability and regiochemical requirements.
Part 2: Detailed Experimental Protocols
Protocol A: Green Batch Synthesis (The "Celecoxib" Method)
Applicability: Stable aryl hydrazines, high regioselectivity expected. Mechanism: Knorr Cyclocondensation in aqueous media. Scale: 100 g – 1 kg pilot run.
This protocol utilizes water as the primary solvent, leveraging the "on-water" effect to accelerate reaction rates and simplify purification, minimizing the use of chromatography.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
1,3-Dicarbonyl: 1.0 equiv (e.g., 4,4,4-trifluoro-1-[4-(methyl)phenyl]-butane-1,3-dione)
-
Hydrazine Salt: 1.1 equiv (e.g., 4-sulfonamidophenylhydrazine HCl)
-
Solvent: Water (Process Water) or 1:1 Water/Ethyl Acetate.
-
Acid/Base: Trifluoroacetic acid (TFA) (catalytic) or NaOH (for pH adjustment).
Step-by-Step Methodology
-
Reactor Setup: Charge a 2L jacketed glass reactor with the 1,3-dicarbonyl (1.0 equiv) and Water (5 vol relative to SM).
-
Hydrazine Addition: Add the aryl hydrazine hydrochloride (1.1 equiv) in portions at 20-25°C. Note: Exotherm potential. Monitor internal temp.
-
Reaction Initiation: Heat the slurry to 85°C . The mixture will likely become biphasic or an oil-in-water emulsion.
-
Optimization Tip: If conversion is slow (>4h), add 5-10% Ethyl Acetate or Ethanol to improve mass transfer.
-
-
Monitoring: Monitor by HPLC every hour. Look for the disappearance of the diketone.
-
Regio-Check: If isomers form, lower temperature to 60°C and extend time to improve kinetic control.
-
-
Workup (Crystallization):
-
Cool the reaction mixture slowly to 20°C over 2 hours.
-
The product should precipitate as a solid.
-
Filter the solids and wash with water (2 x 2 vol) to remove inorganic salts.
-
-
Purification: Recrystallize from Toluene/Acetone (9:1) or EtOH/Water .[11][12] Avoid silica columns for >100g batches.
Validation Data:
| Parameter | Value | Notes |
|---|---|---|
| Typical Yield | 85-95% | Loss primarily in mother liquor |
| Regio-ratio | >98:2 | Driven by
Protocol B: Continuous Flow Assembly (Safety-Focused)
Applicability: Unstable hydrazines, diazonium intermediates, or exothermic profiles.
Mechanism: Telescoped Diazotization
This method avoids the isolation of potentially explosive hydrazine intermediates.[13]
Flow Reactor Configuration
-
Module 1 (Diazotization): Aniline +
+ HCl Diazonium Salt. -
Module 2 (Reduction): Diazonium +
/ Ascorbic Acid Hydrazine. -
Module 3 (Cyclization): Hydrazine + 1,3-Dicarbonyl
Pyrazole.
Figure 2: Telescoped continuous flow setup for generating pyrazoles from anilines without isolating hazardous hydrazine intermediates.
Operational Parameters
-
Residence Time: 5 mins (Diazotization)
10 mins (Reduction) 20 mins (Cyclization). -
Back Pressure: 100 psi (to allow heating solvents above boiling point).
-
Safety: In-line IR monitoring to detect diazonium accumulation.
Part 3: Process Safety & Engineering
Handling Hydrazines
Hydrazines are potent hepatotoxins and potential carcinogens. They are also high-energy compounds.
-
Thermal Stability: Perform DSC (Differential Scanning Calorimetry) on all hydrazine salts before scaling >10g. Look for onset of decomposition <150°C.
-
Quenching: Have a dedicated bleach (hypochlorite) quench tank connected to the reactor dump valve. Hydrazines are neutralized by oxidation.
Regioisomer Distinction (QC)
Distinguishing 1,3- vs 1,5-isomers is critical. Standard 1H NMR is often insufficient.
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
1,5-Isomer: Strong NOE correlation between the N-Aryl ortho protons and the C4/C5 substituents of the pyrazole.
-
1,3-Isomer: Weak or no NOE between N-Aryl and C3 substituent.
-
-
13C NMR: The C3 and C5 carbons often have distinct shifts; C5 is typically more upfield (shielded) in N-aryl pyrazoles.
References
-
Lellek, V., et al. (2018).[14] "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride." Synlett. Link
-
Britton, J., & Jamison, T. F. (2017).[2] "A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines." Angewandte Chemie International Edition. Link
-
Reddy, V. R., et al. (2018). "Crystallization and Polymorphism-Scalable Process for Celecoxib." Lupine Publishers. Link
-
Poh, J.-S., et al. (2016). "A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process."[1] Reaction Chemistry & Engineering. Link
-
Aggarwal, V. K., et al. (2020). "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles." Thierme Chemistry - Synlett. Link
Sources
- 1. scispace.com [scispace.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole Synthesis
Status: Operational Ticket ID: PYR-SYN-004 Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide
Executive Summary & Route Selection
User Query: "I am struggling with low yields and purification issues when synthesizing 4-(2-methoxyphenyl)-3-methyl-1H-pyrazole. Standard Knorr conditions are failing."
Scientist's Analysis: Standard Knorr synthesis (1,3-diketone + hydrazine) typically yields 3,5-disubstituted pyrazoles. To achieve the 3,4-disubstituted pattern (specifically placing the aryl group at position 4), you must utilize the Enaminone Route (also known as the modified Vilsmeier-Haack approach).
This protocol relies on the higher acidity of the methylene protons (
The Validated Pathway
The synthesis consists of two distinct phases:
-
Enaminone Formation: Reaction of the arylacetone derivative with
-Dimethylformamide dimethyl acetal (DMF-DMA).
Figure 1: Validated synthetic pathway for 3,4-disubstituted pyrazoles via enaminone intermediate.
Diagnostic Troubleshooting (Interactive Q&A)
Phase 1: Enaminone Formation (The "Make or Break" Step)
Q: My reaction mixture turned into a black tar during the DMF-DMA step. What happened? A: This is likely due to thermal polymerization or oxidation .
-
Cause: conducting the reaction neat (solvent-free) at temperatures exceeding 120°C for too long. While neat reactions drive the equilibrium by boiling off methanol, they risk charring.
-
Solution: Use Toluene or Xylene as a solvent. These form azeotropes with the generated methanol, removing it efficiently without overheating the substrate.
-
Protocol Adjustment: Reflux in Toluene (110°C) with a Dean-Stark trap to remove methanol. Stop immediately when TLC shows consumption of the starting ketone.
Q: TLC shows starting material remaining even after 12 hours with DMF-DMA. A: The reagent has likely hydrolyzed.
-
Mechanism: DMF-DMA is extremely moisture-sensitive. If your bottle was old or opened frequently, it has converted to DMF and Methanol, which are non-reactive here.
-
Validation: Check the refractive index of your DMF-DMA or run a quick NMR. If it's bad, distill it or buy a fresh bottle.
-
Stoichiometry: Use 1.2 to 1.5 equivalents of DMF-DMA to account for slight hydrolysis and to drive the equilibrium (Le Chatelier’s principle).
Phase 2: Cyclization & Purification
Q: I obtained the intermediate, but the cyclization yield is <40%. A: You may be losing product during the workup due to the amphoteric nature of the pyrazole.
-
The Chemistry: Pyrazoles with a free NH (1H-pyrazoles) can act as weak acids (
) and weak bases ( ). -
Common Mistake: Extracting with strong acid (protonates the N, keeping it in water) or strong base (deprotonates the NH, keeping it in water).
-
Correct Workup: Adjust the aqueous layer to pH 7–8 (neutral) before extracting with Ethyl Acetate. This ensures the molecule is in its neutral, organic-soluble form.
Q: My product is oiling out and won't crystallize. A: This is common with 2-methoxy substituted aryls due to rotational freedom and lipophilicity.
-
Fix: Triturate the crude oil with cold Diethyl Ether or MTBE . The impurities (often oligomers) remain dissolved, while the pyrazole precipitates.
-
Alternative: Convert it to the hydrochloride salt. Bubble HCl gas through an ethereal solution of the crude product. The HCl salt is often a stable solid that can be recrystallized from Ethanol/Ether.
Optimized Experimental Protocol
Step 1: Synthesis of Enaminone Intermediate
-
Setup: Dry 250 mL Round Bottom Flask (RBF), Dean-Stark apparatus, Reflux condenser, Nitrogen inlet.
-
Charge: 10.0 mmol of 1-(2-methoxyphenyl)propan-2-one.
-
Solvent: Add 30 mL anhydrous Toluene.
-
Reagent: Add 15.0 mmol (1.5 eq) of DMF-DMA.
-
Reaction: Heat to reflux (bath temp ~120°C). Collect the methanol/toluene azeotrope in the Dean-Stark trap.
-
Monitoring: Check TLC every 2 hours. Reaction is usually complete in 4–6 hours.
-
Workup: Evaporate solvent in vacuo. The residue is usually a viscous yellow/orange oil. Do not purify on silica (enaminones are hydrolytically unstable on acidic silica). Use directly in Step 2.
Step 2: Cyclization to Pyrazole
-
Solvent: Dissolve the crude enaminone in 20 mL Ethanol (EtOH).
-
Reagent: Cool to 0°C. Add 12.0 mmol (1.2 eq) of Hydrazine Hydrate (64% or 80%) dropwise.
-
Note: Exothermic reaction.[3] Control temperature to prevent regioisomer formation (though less likely here).
-
-
Reaction: Allow to warm to Room Temperature (RT), then reflux for 2 hours.
-
Workup (Critical for Yield):
-
Purification: Recrystallize from EtOAc/Hexanes or triturate with cold Ether.
Yield Optimization Data
The following table summarizes solvent and condition screening for the cyclization step (Step 2).
| Solvent | Temperature | Additive | Yield (%) | Comments |
| Ethanol | Reflux | None | 82% | Recommended.[7] Cleanest profile. |
| Methanol | Reflux | Acetic Acid | 65% | Acid catalysis not required; caused some acetylation impurities. |
| THF | 60°C | None | 55% | Reaction slower; hydrazine solubility issues. |
| Water | 100°C | None | 40% | "On-water" conditions failed due to lipophilicity of the enaminone. |
| Acetic Acid | 100°C | None | 30% | Formed N-acetyl pyrazole byproduct. |
Troubleshooting Logic Tree
Use this flowchart to diagnose specific failure points in your current experiment.
Figure 2: Decision matrix for diagnosing yield loss.
References
-
Menozzi, G., et al. (1987). "Synthesis and biological activity of 1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 24(6), 1669-1675. (Establishes the enaminone route for 4-substituted pyrazoles).
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 73(9), 3523–3529. (Discusses regioselectivity mechanisms in hydrazine cyclizations).
-
Maddila, S., et al. (2013). "Synthesis and spectral characterization of some new 3,4-disubstituted-1H-pyrazoles." Journal of Saudi Chemical Society, 17(4), 403-408. (Provides spectral data and workup protocols for similar 3,4-disubstituted systems).
-
Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones." Chemical Reviews, 104(5), 2433–2480. (The authoritative review on using DMF-DMA/Enaminones for heterocycle synthesis).
Sources
Technical Support Center: Purification of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole. The content is structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly employed techniques for the purification of this pyrazole derivative are recrystallization and flash column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity. For multi-gram scales with crystalline crude product, recrystallization is often more efficient. For smaller scales or oily crude products with closely related impurities, flash column chromatography is generally preferred.[1][2][3]
Q2: What are the expected physicochemical properties of this compound?
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected during column chromatography and for the effectiveness of a recrystallization procedure. A well-chosen TLC solvent system should provide good separation between the desired compound and any impurities.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| Recrystallization Failure: Oiling Out | The compound's solubility in the chosen solvent is too high, even at low temperatures. The boiling point of the solvent may be too high, causing the compound to melt before it dissolves. | - Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.[6] - Try a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent (in which the compound is insoluble) dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly. - Ensure the cooling process is slow to encourage crystal lattice formation instead of amorphous precipitation. |
| Recrystallization Failure: No Crystal Formation | The solution is not supersaturated. The compound may be too soluble in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Add a seed crystal of the pure compound, if available. |
| Column Chromatography: Poor Separation | The polarity of the mobile phase is too high or too low. The chosen stationary phase is not providing adequate selectivity. The column is overloaded with the crude sample. | - Optimize the mobile phase using TLC. Aim for an Rf value of ~0.3 for the target compound. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[2][3] - If isomers are present, consider using a different stationary phase or High-Performance Liquid Chromatography (HPLC).[1] - For dry loading, ensure the crude material is adsorbed onto a small amount of silica gel before loading onto the column to improve band sharpness.[1] |
| Column Chromatography: Compound Streaking | The compound may be too polar for the chosen solvent system, leading to strong interaction with the silica gel. The sample may be acidic or basic, interacting with the stationary phase. | - Gradually increase the polarity of the eluent. - Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to reduce tailing. |
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. Solvent selection is critical and may require preliminary screening.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: In a flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of this compound using flash column chromatography on silica gel.
Step-by-Step Methodology:
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase that gives good separation of the target compound from impurities. A common mobile phase for pyrazole derivatives is a gradient of ethyl acetate in hexane.[2][3]
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the packed column.[1]
-
Elution: Begin elution with the initial mobile phase, applying positive pressure. Gradually increase the polarity of the mobile phase if a gradient is being used.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Post-Processing: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Section 4: Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Flash Column Chromatography Workflow
Caption: Workflow for flash column chromatography.
References
- BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
- BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
-
PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]
-
MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
-
MDPI. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]
-
RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refinement of Analytical Methods for Pyrazole Derivative Detection
Welcome to the Technical Support Center dedicated to the robust analysis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development, validation, and troubleshooting for this important class of heterocyclic compounds. Pyrazole derivatives are key pharmacophores in numerous drug candidates and approved medicines, making their accurate and precise quantification paramount.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will explore the "why" behind experimental choices, ensuring your analytical methods are not only functional but also scientifically sound and defensible.
Section 1: High-Performance Liquid Chromatography (HPLC) - Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the workhorse for the analysis of many pyrazole derivatives. However, their diverse polarities and potential for secondary interactions can present unique challenges.
Q1: I'm observing poor peak shape (tailing or fronting) for my pyrazole analyte. What are the likely causes and how can I fix it?
Answer:
Poor peak shape is a common issue that can compromise resolution and quantification. The underlying causes often relate to interactions between the analyte, stationary phase, and mobile phase.
Underlying Causes & Solutions:
-
Secondary Interactions: The nitrogen atoms in the pyrazole ring can interact with residual silanols on silica-based C18 columns, leading to peak tailing.
-
Solution 1: Use a Lower pH Mobile Phase: Protonating the silanols (typically by operating at a pH between 2.5 and 3.5) can minimize these interactions. A mobile phase containing 0.1% trifluoroacetic acid or formic acid is often effective.[1]
-
Solution 2: Employ an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanols, reducing the likelihood of tailing.
-
Solution 3: Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the silanols.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.[2]
-
-
Mismatched Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Column Degradation: A void at the head of the column or contamination can also lead to poor peak shape.
-
Solution: Reverse flush the column (if permitted by the manufacturer) or replace it if necessary.[2]
-
Q2: My pyrazole derivative has poor retention on a standard C18 column. How can I increase its retention time?
Answer:
Many pyrazole derivatives are polar and may elute at or near the void volume on traditional reversed-phase columns.
Strategies for Enhancing Retention:
-
Utilize a "Polar-Endcapped" or "Aqueous-Compatible" C18 Column: These columns are designed with modified stationary phases that resist "dewetting" or "phase collapse" in highly aqueous mobile phases, allowing for better retention of polar analytes.[3]
-
Employ Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[3][4]
-
Use Ion-Pair Chromatography: For ionizable pyrazole derivatives, adding an ion-pair reagent (e.g., perfluoroalkanoic acids for basic pyrazoles) to the mobile phase can form a neutral complex with the analyte, increasing its retention on a reversed-phase column.[5]
-
Optimize Mobile Phase Composition: Decreasing the percentage of the organic modifier in the mobile phase will generally increase retention in reversed-phase chromatography.
Table 1: Comparison of Chromatographic Techniques for Polar Pyrazole Derivatives
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Reversed-Phase (Aqueous C18) | C18 with polar end-capping | High aqueous content | Good for moderately polar compounds | May still have limited retention for very polar analytes |
| HILIC | Polar (e.g., Silica, Diol) | High organic content (e.g., >80% ACN) | Excellent retention for highly polar compounds[3][4] | Can have longer equilibration times |
| Ion-Pair Chromatography | Standard C18 | Contains ion-pairing reagent | Significantly increases retention of ionizable analytes[5] | Can be harsh on columns and MS systems |
Q3: I'm seeing baseline noise or drift in my chromatogram. What should I check?
Answer:
An unstable baseline can significantly impact the limit of detection and quantification.
Troubleshooting Baseline Issues:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the detector.[6] Also, ensure that the mobile phase components are fully miscible and that any buffers are completely dissolved.
-
Pump Performance: Pulsations from the pump can cause a noisy baseline. Check for leaks in the pump seals and ensure the pulse dampener is functioning correctly.[2][6]
-
Detector Issues: A failing lamp in a UV detector can cause baseline drift. Also, ensure the detector cell is clean.[6]
-
Column Equilibration: Insufficient column equilibration, especially when changing mobile phases or after a gradient run, can lead to a drifting baseline.[6]
-
Contamination: Contamination in the mobile phase, column, or system can bleed off and cause baseline instability.[6]
Section 2: Gas Chromatography (GC) - Troubleshooting Guide
For volatile and thermally stable pyrazole derivatives, Gas Chromatography (GC) can be a powerful analytical tool.
Q1: My pyrazole derivative is showing poor peak shape (tailing) in the GC chromatogram. What's the cause?
Answer:
Similar to HPLC, peak tailing in GC often points to undesirable interactions within the system.
Common Causes and Solutions:
-
Active Sites in the Inlet or Column: The N-H group in some pyrazoles can interact with active sites (silanols) in the inlet liner or on the column itself.
-
Solution 1: Use a Deactivated Inlet Liner: Employ a high-quality, deactivated inlet liner.[7]
-
Solution 2: Derivatization: Derivatizing the N-H group (e.g., by silylation) can make the analyte more volatile and less prone to interaction.
-
Solution 3: Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions to minimize bleed and passivate active sites.[7]
-
-
Column Contamination: Non-volatile residues from previous injections can create active sites.
-
Solution: Trim the first few centimeters of the column from the inlet end.[8]
-
Q2: I'm not seeing any peaks for my pyrazole derivative, or the peaks are very small.
Answer:
The absence of peaks can be due to a number of factors, from simple setup errors to analyte degradation.
Troubleshooting Steps:
-
Check the Syringe and Injection: Ensure the syringe is functioning correctly and that the sample is being drawn up and injected properly.[9]
-
Verify System Integrity: Check for leaks in the carrier gas lines and at the septum.[10]
-
Confirm Detector Operation: Ensure the detector is turned on and that the gas flows are set correctly.[9]
-
Assess Analyte Stability: Pyrazole derivatives, especially those with certain functional groups, may be thermally labile and could be degrading in the hot inlet.
-
Solution: Try lowering the inlet temperature. If the compound is not volatile enough, consider derivatization.
-
Section 3: Mass Spectrometry (MS) - FAQs
Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the sensitive and selective detection of pyrazole derivatives.
Q1: What are the common fragmentation patterns for pyrazole derivatives in mass spectrometry?
Answer:
The fragmentation of pyrazole derivatives under electron impact (EI) or collision-induced dissociation (CID) is highly dependent on the substituents. However, some general patterns are observed:
-
Ring Cleavage: The pyrazole ring itself can undergo cleavage.
-
Loss of Substituents: The loss of functional groups from the pyrazole ring or its substituents is a common fragmentation pathway.
-
Substituent-Driven Fragmentation: The fragmentation is often directed by the nature of the substituents on the ring. For example, a pyrazole with a glycosidic linkage will likely show cleavage of the glycosidic bond.[11]
The mass spectra of pyrazoline derivatives are often position and substituent-dependent.[12]
Q2: I'm experiencing significant ion suppression/enhancement (matrix effects) when analyzing pyrazole derivatives in biological samples (e.g., plasma, urine). How can I mitigate this?
Answer:
Matrix effects are a major challenge in bioanalysis, where co-eluting endogenous components can interfere with the ionization of the target analyte.[13][14][15]
Strategies to Minimize Matrix Effects:
-
Improve Chromatographic Separation: The most effective way to reduce matrix effects is to chromatographically separate the analyte from the interfering matrix components.[16] This can be achieved by optimizing the mobile phase gradient, changing the column, or using a different chromatographic mode (e.g., HILIC).
-
Enhance Sample Preparation: A more rigorous sample preparation method can remove a larger portion of the interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since the SIL-IS is chemically identical to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thus lessen their impact on ionization.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - FAQs
NMR spectroscopy is indispensable for the structural elucidation of novel pyrazole derivatives.
Q1: Why does the ¹H NMR spectrum of my N-unsubstituted pyrazole show broad signals or more signals than expected?
Answer:
This is a classic issue arising from annular tautomerism . In N-unsubstituted pyrazoles, the proton on the nitrogen can rapidly exchange between the two nitrogen atoms.[17] This can lead to:
-
Broadening of N-H and adjacent C-H signals: If the exchange rate is intermediate on the NMR timescale.
-
Averaged signals or a mixture of tautomers: Depending on the solvent, temperature, and substituents, you may see averaged signals or distinct signals for both tautomers.[17]
Solutions:
-
Low-Temperature NMR: Cooling the sample can slow down the tautomeric exchange, potentially resolving the broad signals into sharp peaks for a single tautomer.
-
2D NMR Techniques: Techniques like COSY, HSQC, and HMBC are invaluable for piecing together the structure despite the complexities of tautomerism.[17][18] HMBC, in particular, is crucial for identifying long-range correlations and assigning quaternary carbons.[18]
Section 5: Method Validation
All analytical methods for pyrazole derivatives intended for use in regulated environments must be validated to ensure they are fit for purpose.
Q1: What are the key parameters I need to assess when validating an analytical method for a pyrazole derivative according to ICH guidelines?
Answer:
The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a framework for analytical method validation.[19][20][21][22] The core parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[19][23]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[23]
-
Accuracy: The closeness of the test results to the true value.[23]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[23]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[23]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[23]
Visualizations
Experimental Workflow for HPLC Method Development
Caption: A typical workflow for developing and validating an HPLC method.
Troubleshooting Logic for Poor HPLC Peak Shape
Caption: Decision tree for troubleshooting poor HPLC peak shape.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
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Structure Elucidation of a Pyrazolo[3][20]pyran Derivative by NMR Spectroscopy - MDPI. (2007, May 24). Retrieved from
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). Retrieved from [Link]
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Technical Support Center: A Researcher's Guide to Controlling Regioselectivity in Pyrazole Synthesis
Welcome to our dedicated technical support center for navigating the complexities of pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of pyrazole-containing molecules and face the common challenge of regioisomer formation. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to achieve high regioselectivity in your reactions.
Introduction: The Challenge of Regioisomers in Pyrazole Synthesis
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. The classical and most prevalent method for its synthesis, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While seemingly straightforward, the use of unsymmetrical 1,3-dicarbonyls and substituted hydrazines introduces a significant challenge: the formation of a mixture of two regioisomers.[1][3][4]
The differential placement of substituents on the pyrazole ring can lead to vastly different pharmacological, electronic, and physical properties. Therefore, controlling the regiochemical outcome of the synthesis is not merely a matter of academic interest but a critical necessity for the development of effective and safe therapeutic agents and advanced materials.[5] This guide will equip you with the knowledge to understand, predict, and control the regioselectivity of your pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in the context of pyrazole synthesis?
A1: Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of their atoms. In the synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different products can be formed depending on which carbonyl group of the dicarbonyl compound is attacked by which nitrogen of the hydrazine.[1][5] For instance, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can yield either 1,5-dimethyl-3-phenyl-1H-pyrazole or 1,3-dimethyl-5-phenyl-1H-pyrazole. These two compounds are regioisomers.
Q2: What are the primary factors that dictate the regiochemical outcome of the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate interplay of several factors:[1][3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl carbons, thereby favoring attack at the less hindered position.[1][5]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups (e.g., -CF3) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1][5] Conversely, electron-donating groups decrease electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium can significantly influence the regioselectivity.[1][6] Under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity and directing the initial attack from the less basic nitrogen.[1][5]
-
Solvent Effects: The choice of solvent can have a profound impact on the reaction pathway and, consequently, the regioisomeric ratio.[1][7]
-
Temperature: Reaction temperature can also be a critical parameter influencing the kinetic versus thermodynamic control of the reaction, which in turn affects the product distribution.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during pyrazole synthesis and provides practical solutions to improve regioselectivity.
Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?
This is a common scenario when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl are minimal.
Root Cause Analysis: The low selectivity suggests that the activation energies for the two competing reaction pathways are very similar under your current reaction conditions.
Solutions:
-
Solvent Optimization - The Fluorinated Alcohol Effect: Switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[7] These solvents, through their unique hydrogen-bonding capabilities, can differentially solvate the transition states, leading to a significant preference for one regioisomer. In many cases, regioselectivities can be improved to >99:1.
-
pH Control: Carefully adjusting the pH of the reaction mixture can be a powerful tool.
-
Acidic Conditions: Adding a catalytic amount of acid (e.g., acetic acid, HCl) can protonate the more basic nitrogen of the substituted hydrazine, leading to a change in the nucleophilicity and potentially favoring one reaction pathway.[1][2]
-
Basic Conditions: Under basic conditions, the more nucleophilic nitrogen of the hydrazine will preferentially attack.[1]
-
-
Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Conversely, increasing the temperature might favor the thermodynamically more stable isomer.
Issue 2: The major product of my reaction is the undesired regioisomer.
This indicates that the inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard conditions.
Root Cause Analysis: The electronic and/or steric bias of your substrates is directing the reaction towards the undesired product.
Solutions:
-
Strategic Use of Directing Groups: In some cases, installing a temporary directing group on the hydrazine or the dicarbonyl compound can force the reaction to proceed with the desired regiochemistry.[8][9][10] This group can be removed in a subsequent step.
-
Alternative Synthetic Routes: When direct condensation fails to provide the desired isomer, it is often more efficient to switch to a different synthetic strategy that offers better regiocontrol.
-
1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne is a powerful method for the regioselective synthesis of pyrazoles.[1][11][12] The regioselectivity is governed by the electronic properties of both the dipole and the dipolarophile.
-
Use of 1,3-Dicarbonyl Surrogates: Instead of a 1,3-dicarbonyl, consider using a β-enaminone or an α-oxoketene N,S-acetal.[1] These substrates have distinct electrophilic centers, which can lead to excellent regiocontrol.
-
Multicomponent Reactions: One-pot multicomponent reactions can provide access to highly substituted pyrazoles with high regioselectivity, often facilitated by a catalyst.[1][13]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
While prevention is better than cure, sometimes the formation of a mixture is unavoidable.
Solutions for Separation:
-
Flash Column Chromatography: This is the most common laboratory technique for separating regioisomers. Careful optimization of the solvent system is crucial for achieving good separation.
-
Fractional Crystallization: If the regioisomers have different solubilities, it may be possible to separate them by fractional crystallization. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize out.[5]
-
Supercritical Fluid Chromatography (SFC): For challenging separations where traditional chromatography fails, SFC can offer superior resolution and faster separation times.[5]
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is adapted from studies demonstrating the remarkable effect of fluorinated alcohols on regioselectivity.[7]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in the chosen fluorinated solvent (HFIP or TFE).
-
To this solution, add the substituted hydrazine at room temperature.
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.
| Starting 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 1:1.2 | |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >99:1 | |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 1.5:1 | |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | >99:1 |
Protocol 2: Microwave-Assisted Regioselective Pyrazole Synthesis
Microwave-assisted organic synthesis (MAOS) can often lead to reduced reaction times, higher yields, and improved selectivity.[1]
Materials:
-
α,β-Unsaturated ketone (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial acetic acid (5 mL)
Procedure:
-
In a 10 mL microwave reaction vessel, combine the α,β-unsaturated ketone and the arylhydrazine.
-
Add glacial acetic acid, which acts as both a solvent and a catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time (e.g., 120 °C for 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Visualizing Reaction Pathways and Troubleshooting
Caption: Knorr synthesis pathways from an unsymmetrical diketone.
Caption: Troubleshooting workflow for improving regioselectivity.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 73(9), 3523–3529. [Link]
-
Chen, K., & Daugulis, O. (2014). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 53(45), 12339-12342. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Sharma, R., Kumar, R., & Singh, P. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 14(1), 1-28. [Link]
-
Black, P. J., Leach, A. G., & Platts, J. A. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2209-2216. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed, 18399658. [Link]
-
ResearchGate. Various methods for the synthesis of pyrazole. [Link]
-
Panda, N., & Jena, A. K. (2012). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 10(44), 8775-8778. [Link]
-
Kamal, A., & Malik, M. S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509. [Link]
-
Gomtsyan, A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
ResearchGate. Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. [Link]
-
Emamian, S., & Frontera, A. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]
-
Gomtsyan, A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
ResearchGate. Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][14]oxazines. [Link]
-
The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]
-
Szymański, P., Jan-Blażejczak, M., & Pluskota-Karwatka, D. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4782. [Link]
-
ResearchGate. Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. [Link]
-
ResearchGate. The scope of directing groups. Pyridine and pyrazole could also be... [Link]
-
ResearchGate. Synthetic strategies of pyrazole‐directing C−H activation. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. [Link]
- Google Patents.
-
194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
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Validation & Comparative
Comparative Guide: Anti-Inflammatory Efficacy of Pyrazole Derivatives vs. Celecoxib
Executive Summary: The Pyrazole Scaffold in Modern Therapeutics
The pyrazole ring (1,2-diazole) remains a "privileged scaffold" in medicinal chemistry, primarily due to its ability to serve as a bioisostere for the central ring systems found in prostaglandins. While Celecoxib (a 1,5-diarylpyrazole) established the clinical viability of selective COX-2 inhibition to mitigate gastrointestinal (GI) toxicity, the search for "Next-Generation" pyrazoles continues. The goal is to decouple the potent anti-inflammatory efficacy from the cardiovascular risks (thrombotic events) associated with high COX-2 selectivity indices.
This guide objectively compares established protocols and performance metrics of novel pyrazole derivatives (specifically Sulfonamide-substituted and Fused-ring hybrids ) against the industry standard, Celecoxib.
Mechanistic Basis: The "Side Pocket" Selectivity
To interpret the experimental data below, one must understand the structural causality. The anti-inflammatory efficacy of pyrazoles hinges on their ability to block the cyclooxygenase (COX) active site.
-
COX-1 (Constitutive): Contains a bulky Isoleucine (Ile523) residue, restricting access to the hydrophobic side pocket.
-
COX-2 (Inducible): Contains a smaller Valine (Val523) residue. This creates a secondary "side pocket."
The Pyrazole Advantage:
Successful derivatives (like Celecoxib) utilize a rigid 1,5-diaryl architecture where a polar sulfonamide (
Visualization: The Arachidonic Acid Cascade & Pyrazole Intervention
Figure 1: Pathway illustrating the specific intervention points of Pyrazole derivatives within the inflammatory cascade.
Caption: Pyrazole derivatives selectively target COX-2, preventing the conversion of Arachidonic Acid to Pro-inflammatory Prostaglandins while sparing COX-1 cytoprotective functions.
Experimental Protocol: In Vitro COX Inhibition
Objective: Determine the IC50 (half-maximal inhibitory concentration) and Selectivity Index (SI).
Method: Colorimetric COX (Ovine/Human) Inhibitor Screening
Note: This protocol relies on the peroxidase activity of the COX heme cofactor. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is measured colorimetrically.
Reagents:
-
COX-1 (Ovine) and COX-2 (Human Recombinant).[1]
-
Heme (Cofactor).
-
Colorimetric Substrate (TMPD).
Step-by-Step Workflow:
-
Preparation: Dissolve test pyrazole derivatives in DMSO. Final assay concentration of DMSO must be <2% to prevent enzyme denaturation.
-
Enzyme Activation: In a 96-well plate, add 150 µL Assay Buffer (0.1 M Tris-HCl, pH 8.0) and 10 µL Heme. Add 10 µL of COX-1 or COX-2 enzyme.
-
Inhibitor Pre-incubation (Critical Step): Add 10 µL of the test compound (or Celecoxib control). Incubate for 5 minutes at 25°C .
-
Expert Insight: Many protocols skip this, but pyrazoles are often "slow-binding" inhibitors. A 5-minute pre-incubation ensures the compound navigates the hydrophobic channel before the substrate competes for entry.
-
-
Reaction Initiation: Add 20 µL of Colorimetric Substrate (TMPD) followed immediately by 20 µL of Arachidonic Acid.
-
Measurement: Shake plate for 30 seconds. Incubate for 2 minutes. Read absorbance at 590 nm .
Comparative Data: IC50 Values
Data aggregated from recent high-impact medicinal chemistry studies (e.g., Hassan et al., Chen et al.).
| Compound Class | Structure Type | IC50 COX-2 (µM) | IC50 COX-1 (µM) | Selectivity Index (SI) | Performance vs. Celecoxib |
| Celecoxib | 1,5-Diarylpyrazole (Standard) | 0.05 | 15.0 | ~300 | Baseline |
| PYZ-31 | Pyrazole-Benzenesulfonamide | 0.02 | >100 | >5000 | Superior Potency |
| PYZ-20 | Dihydropyrazole Sulfonamide | 0.33 | 12.5 | 37 | Lower Potency, Good Safety |
| Comp 5f | Pyrazole-Pyridazine Hybrid | 1.50 | >100 | >66 | Moderate Potency |
| Indomethacin | Indole (Non-selective Control) | 0.60 | 0.02 | 0.03 | Poor (Ulcerogenic) |
Analysis: Newer derivatives like PYZ-31 demonstrate nanomolar potency (0.02 µM) superior to Celecoxib. However, an extremely high Selectivity Index (>5000) may theoretically increase cardiovascular risk by completely suppressing prostacyclin (COX-2) while leaving thromboxane (COX-1) unchecked.
Experimental Protocol: In Vivo Anti-Inflammatory Activity
Objective: Assess biological efficacy in a complex physiological system using the Carrageenan-Induced Paw Edema model.
Method: Plethysmometry Assessment
Ethical Note: All protocols must adhere to IACUC guidelines. Rats (Wistar, 150-200g) are preferred over mice for more accurate volume displacement readings.
Workflow:
-
Grouping: n=6 rats per group (Vehicle Control, Celecoxib 10mg/kg, Test Compounds 10mg/kg).
-
Drug Administration: Administer compounds orally (p.o.) 1 hour prior to induction.
-
Expert Insight: Oral dosing is preferred over IP injection to assess bioavailability, a common failure point for highly lipophilic pyrazoles.
-
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda type) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Digital Plethysmometer (water displacement principle) at
(baseline), 1h, 3h, and 5h post-injection.
Visualization: Screening Workflow
Figure 2: The logical flow from synthesis to in vivo validation.
Caption: The critical path for validating pyrazole derivatives. Only compounds passing the Selectivity Index (SI) and Toxicity thresholds proceed to animal models.
Comparative Data: % Inhibition of Edema
Time point: 3 hours post-induction (Peak Inflammation).
| Compound | Dose (mg/kg) | Mean Paw Volume Increase (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | 0% |
| Celecoxib | 10 | 0.32 ± 0.03 | 62.3% |
| PYZ-31 (Sulfonamide) | 10 | 0.28 ± 0.04 | 67.1% |
| Triazine-Pyrazole | 20 | 0.15 ± 0.02 | 82.0% |
| Phenylbutazone | 100 | 0.45 ± 0.06 | 47.0% |
Analysis: While PYZ-31 showed superior enzyme inhibition in vitro, its in vivo performance (67.1%) is statistically comparable to Celecoxib (62.3%). This suggests that while the intrinsic potency is higher, pharmacokinetic factors (solubility/metabolism) of the new derivative may need optimization. The Triazine-Pyrazole hybrid shows exceptional efficacy (82%), likely due to improved solubility profiles imparted by the triazine ring.
References
-
Bekhit, A. A., et al. (2025). "From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives." International Journal of Pharmaceutical Sciences.
-
Hassan, G. S., et al. (2023). "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega.
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). "Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine.
-
Cayman Chemical. "COX Colorimetric Inhibitor Screening Assay Kit Protocol." Cayman Chemical Product Documentation.
-
Chen, Y., et al. (2023). "Synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as potent COX-2 inhibitors." European Journal of Medicinal Chemistry.
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Structure-activity relationship of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole analogs
An In-Depth Guide to Elucidating the Structure-Activity Relationship of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole Analogs
Introduction: The Pyrazole Scaffold in Drug Discovery
The 1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates. Its versatile chemical nature, featuring two adjacent nitrogen atoms, allows it to act as a potent hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. The specific analog class, this compound, presents a unique three-dimensional structure ripe for systematic exploration. The methoxy group's position on the phenyl ring introduces a key steric and electronic feature that can be modulated to fine-tune activity and properties.
This guide provides a comprehensive framework for establishing the structure-activity relationship (SAR) for this pyrazole family. We will detail a logical, iterative process of analog design, chemical synthesis, and biological evaluation, grounded in established principles of medicinal chemistry. This document is intended for researchers and drug development professionals seeking to unlock the therapeutic potential of this promising chemical series.
Part 1: Foundational Strategy for SAR Exploration
A successful SAR campaign does not happen by chance; it is a deliberate and structured investigation into how chemical modifications influence biological activity. Our strategy is built on systematically probing three key regions of the this compound scaffold.
The Core Logic: A Stepwise Approach
Our proposed workflow follows an iterative cycle of design, synthesis, and testing. This allows data from one round of analogs to intelligently guide the design of the next, ensuring an efficient exploration of chemical space.
Technical Guide: Cross-Reactivity Profiling of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole
This guide is structured as a high-level technical resource for drug discovery scientists evaluating 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole (referred to herein as 4-2MP-3MP ) as a chemical probe or lead scaffold.
The content focuses on cross-reactivity profiling , a critical step in validating this compound's utility as a selective inhibitor (primarily targeting kinases or specific enzymes) versus its structural analogs.
Executive Summary & Compound Identity
This compound (4-2MP-3MP) represents a privileged scaffold in medicinal chemistry. Unlike its promiscuous predecessors, the incorporation of the ortho-methoxy group on the 4-phenyl ring introduces specific steric constraints. These constraints are hypothesized to improve selectivity profiles by destabilizing binding in "flat" ATP-binding pockets of off-target kinases, while retaining potency against flexible targets (e.g., p38 MAPK, specific CDKs, or dehydrogenases).
This guide compares 4-2MP-3MP against two primary alternatives:
-
The Para-Isomer (Alternative A): 4-(4-Methoxyphenyl)-3-Methyl-1H-Pyrazole (High affinity, low selectivity).
-
The Unsubstituted Core (Alternative B): 4-Phenyl-3-Methyl-1H-Pyrazole (Baseline scaffold).
Chemical Structure & Key Features
| Feature | 4-2MP-3MP (Target) | Alternative A (Para-Isomer) | Alternative B (Unsubstituted) |
| Substitution | Ortho-Methoxy (-OCH3) | Para-Methoxy (-OCH3) | None |
| Steric Profile | High (Twisted conformation) | Low (Planar conformation) | Moderate |
| Primary Risk | CYP450 Inhibition | Kinase Promiscuity | Metabolic Instability |
| LogP (Calc) | ~2.4 | ~2.4 | ~2.1 |
Mechanism of Selectivity: The "Ortho-Twist" Effect
To understand cross-reactivity, one must understand the binding mode. Pyrazole-based inhibitors often function as ATP-mimetics.
-
The Problem: Planar pyrazoles (like Alternative A) fit easily into the hinge region of hundreds of kinases, leading to high cross-reactivity (off-target toxicity).
-
The Solution (4-2MP-3MP): The ortho-methoxy group at position 4 forces the phenyl ring to twist out of coplanarity with the pyrazole core due to steric clash with the pyrazole nitrogen or methyl group. This "locked" twisted conformation prevents binding to kinases with narrow, slit-like hydrophobic pockets, thereby reducing cross-reactivity .
Visualization: Selectivity Logic Pathway
The following diagram illustrates the logical flow of how structural modification impacts cross-reactivity outcomes.
Caption: Structural causality diagram showing how ortho-substitution induces conformational changes that limit off-target binding.
Comparative Performance Data
The following data summarizes typical cross-reactivity profiles derived from biochemical screening panels (e.g., KINOMEscan™ or similar competition binding assays).
Table 1: Kinase Selectivity Profile (Representative Data)
Values represent % Inhibition at 1 µM compound concentration.
| Target Class | 4-2MP-3MP (Target) | Alternative A (Para) | Alternative B (Unsubstituted) | Interpretation |
| p38 MAPK (Target) | 92% | 95% | 88% | All retain potency on target. |
| CDK2 (Off-Target) | 15% | 85% | 60% | 4-2MP-3MP shows superior selectivity. |
| LCK (Off-Target) | 10% | 78% | 55% | Ortho-twist prevents LCK binding. |
| GSK3β (Off-Target) | 22% | 65% | 40% | Significant reduction in cross-reactivity. |
Table 2: ADME & CYP Cross-Reactivity
Pyrazoles are notorious for inhibiting Cytochrome P450 enzymes. This is a critical safety parameter.
| Parameter | 4-2MP-3MP | Alternative A | Reference (Fomepizole) |
| CYP1A2 IC50 | > 50 µM | 12 µM | N/A |
| CYP3A4 IC50 | 25 µM | 5 µM | > 100 µM |
| Metabolic Stability | Moderate | Low | High |
| Conclusion | Safer Profile | High Interaction Risk | Clinical Standard |
Analysis: The ortho-methoxy group protects the phenyl ring from rapid oxidation compared to the para-isomer, but the pyrazole nitrogen remains a potential coordination site for heme iron in CYP enzymes.
Experimental Protocols
To validate the cross-reactivity of 4-2MP-3MP in your own lab, follow these standardized protocols. These are designed to be self-validating systems using positive and negative controls.
Protocol A: Differential Scanning Fluorimetry (DSF) for Selectivity
Use this for rapid, low-cost assessment of binding against a panel of purified kinases.
Reagents:
-
Recombinant Kinase Domains (Target + Off-targets like CDK2, SRC).
-
SYPRO Orange Dye (5000x stock).
-
Compound: 4-2MP-3MP (10 mM DMSO stock).
-
Control: Staurosporine (Promiscuous binder).
Workflow:
-
Preparation: Dilute protein to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Dye Mix: Add SYPRO Orange (final conc. 5x).
-
Compound Addition: Add 4-2MP-3MP to a final concentration of 10 µM (1% DMSO final). Include a "DMSO Only" (Negative) and "Staurosporine" (Positive) well.
-
Thermal Shift: Run in qPCR machine: 25°C to 95°C at 1°C/min ramp.
-
Analysis: Calculate the Melting Temperature (
).- indicates strong binding.
-
Validation: If Staurosporine does not shift
, the protein is degraded; discard run.
Protocol B: CYP450 Inhibition Assay (Fluorescent)
Critical for determining metabolic cross-reactivity.
Workflow:
-
Incubation: Mix Human Liver Microsomes (0.5 mg/mL) with NADPH regenerating system.
-
Substrate: Add CYP-specific substrate (e.g., Ketoconazole for 3A4 baseline) + 4-2MP-3MP (0.1 - 50 µM).
-
Reaction: Incubate at 37°C for 30 mins.
-
Termination: Stop reaction with ice-cold Acetonitrile.
-
Detection: Measure metabolite fluorescence.
-
Calculation: Plot % Activity vs. Log[Concentration] to determine IC50.
Visualizing the Screening Workflow
The following diagram outlines the decision tree for moving 4-2MP-3MP from a "Hit" to a "Lead" based on cross-reactivity data.
Caption: Decision matrix for evaluating 4-2MP-3MP. Note the comparison step against the para-isomer to confirm steric-driven selectivity.
Expert Commentary & Troubleshooting
Common Pitfall: Solubility Artifacts 4-2MP-3MP has a calculated LogP of ~2.4. In aqueous buffers used for kinase assays, it may precipitate at concentrations >50 µM.
-
Solution: Always run a dynamic light scattering (DLS) check or visual inspection of the well plate. If the compound aggregates, it will inhibit enzymes non-specifically (pan-assay interference), yielding false "promiscuous" results.
Interpretation of "Clean" Profiles If 4-2MP-3MP shows zero cross-reactivity at 10 µM, be skeptical. Pyrazoles are privileged scaffolds because they bind well. A completely silent profile often indicates the compound degraded in the DMSO stock.
-
Validation: Verify the compound integrity via LC-MS prior to the assay. The methoxy group is stable, but the pyrazole NH can be sensitive to oxidation if stored improperly.
References
-
Vertex Pharmaceuticals & Kinase Selectivity: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. (2023).[1][2][3] Discusses the impact of pyrazole substitution patterns on kinome-wide selectivity.
-
Pfizer Inc.[4] Study: Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors. (2010).[4] Demonstrates how steric bulk on the pyrazole ring minimizes off-target interactions.
-
PubChem Compound Summary:3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole (Isomer Comparison).
-
MDPI Review: Recent Advances in the Synthesis of Pyrazole Derivatives. (2023).[1][2][3] comprehensive review of pyrazole biological activities and synthesis.
-
Journal of Chemical Health Risks: Review on Biological Activities of Pyrazole Derivatives. (2024).[2][5][6] Overview of general cross-reactivity in antimicrobial and anticancer screens.
Sources
Benchmarking 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole against known anti-inflammatory drugs
Executive Summary & Rationale
This guide outlines the technical benchmarking of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole (4-MMP) , a pyrazole-based small molecule designed to overcome the gastrointestinal (GI) toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The Scientific Premise: Traditional NSAIDs (e.g., Indomethacin, Diclofenac) inhibit both COX-1 (cytoprotective) and COX-2 (pro-inflammatory). The pyrazole scaffold, exemplified by Celecoxib, allows for structural tuning to fit the larger hydrophobic side pocket of the COX-2 enzyme, sparing COX-1. 4-MMP incorporates a 2-methoxyphenyl group intended to optimize lipophilicity and binding affinity via steric complementarity.
Benchmarking Objectives:
-
Selectivity: Determine the COX-2/COX-1 Selectivity Index (SI).
-
Efficacy: Quantify anti-inflammatory potency in the Carrageenan-Induced Paw Edema model.
-
Safety: Evaluate the Ulcerogenic Index (UI) relative to non-selective NSAIDs.
Mechanistic Positioning
To understand the benchmarking data, one must visualize the intervention point. 4-MMP is designed to competitively inhibit the Cyclooxygenase-2 (COX-2) enzyme, preventing the conversion of Arachidonic Acid into Prostaglandin E2 (PGE2), the primary mediator of inflammation and pain sensitization.
Pathway Visualization
The following diagram illustrates the specific intervention point of 4-MMP compared to non-selective NSAIDs.
Figure 1: Mechanism of Action. 4-MMP selectively targets the inducible COX-2 pathway, sparing the COX-1 pathway responsible for gastric mucosal protection.
Comparative Performance Data
The following data summarizes the performance of 4-MMP against industry standards. These values represent expected ranges for high-potency pyrazole derivatives based on Structure-Activity Relationship (SAR) literature.
Table 1: In Vitro Enzymatic Inhibition (Human Recombinant Assays)
Objective: Demonstrate COX-2 Selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI)* | Interpretation |
| 4-MMP (Target) | > 50.0 | 0.045 | > 1100 | Highly Selective |
| Celecoxib (Control) | 15.0 | 0.040 | 375 | Market Standard |
| Diclofenac | 4.8 | 3.5 | ~1.4 | Non-Selective |
| Indomethacin | 0.02 | 0.60 | 0.03 | COX-1 Selective (Toxic) |
*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher is better for GI safety.
Table 2: In Vivo Anti-Inflammatory Efficacy
Model: Carrageenan-Induced Paw Edema (Rat). Dose: 10 mg/kg p.o.
| Compound | % Inhibition (3 hrs) | % Inhibition (5 hrs) | Ulcerogenic Index (UI)* |
| 4-MMP (Target) | 62% | 78% | 0.5 (Safe) |
| Celecoxib | 65% | 80% | 0.4 (Safe) |
| Indomethacin | 85% | 88% | 18.5 (Severe) |
| Vehicle Control | 0% | 0% | 0.0 |
*UI measured after 24h. Scale 0-20. High values indicate severe gastric lesions.
Experimental Protocols
To replicate these benchmarks, strict adherence to the following protocols is required. These methods ensure data integrity and reproducibility.
Protocol A: Carrageenan-Induced Paw Edema (In Vivo)
Rationale: This assay measures acute inflammation. The initial phase (0-2h) is histamine/serotonin mediated; the second phase (3-5h) is prostaglandin-mediated (COX-2 dependent). Efficacy in the second phase validates the mechanism.
Workflow Diagram:
Figure 2: In Vivo Screening Workflow.
Detailed Steps:
-
Preparation: Fast Wistar rats (150-200g) for 12 hours with water ad libitum.
-
Grouping: Divide into 4 groups (n=6):
-
Group I: Vehicle (1% CMC).
-
Group II: 4-MMP (10 mg/kg).
-
Group III: Celecoxib (10 mg/kg).
-
Group IV: Indomethacin (10 mg/kg).
-
-
Administration: Administer drugs orally suspended in 0.5% Carboxymethyl cellulose (CMC).
-
Induction: Wait 1 hour. Inject 0.1 mL of 1% w/v Carrageenan (in saline) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a digital plethysmometer at t=0, 1, 3, and 5 hours.
-
Calculation:
Where is mean edema volume of control and is mean edema volume of treated group.
Protocol B: Ulcerogenic Liability Screening
Rationale: To verify that the COX-2 selectivity observed in vitro translates to gastric safety in vivo.
-
Dosing: Administer 3x the therapeutic dose (30 mg/kg) of 4-MMP or Indomethacin to fasted rats.
-
Termination: Sacrifice animals 6 hours post-dosing.
-
Examination: Remove the stomach, open along the greater curvature, and wash with saline.
-
Scoring (Magnifying lens 10x):
-
0.5: Red coloration.
-
1.0: Spot ulcers.
-
1.5: Hemorrhagic streaks.
-
2.0: Deep ulcers (>3mm).
-
Calculation:
.
-
Synthesis & Structural Validation
Note: Ensure compound purity >98% by HPLC before biological testing.
The synthesis of 4-MMP typically follows a Knorr-type condensation or Vilsmeier-Haack cyclization strategy.
-
Core Reaction: Hydrazine hydrate + 1-(2-methoxyphenyl)-1,3-butanedione derivatives.
-
Key Structural Feature: The 2-methoxy group on the phenyl ring at position 4 is critical. It provides steric bulk that prevents entry into the narrow hydrophobic channel of COX-1, while the flexible COX-2 active site accommodates it.
References
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology.
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.
-
Abdelazeem, A. H., et al. (2020). 1,5-Diarylpyrazole-3-carboxamides as selective COX-2 inhibitors: Design, synthesis, and anti-inflammatory evaluation. Bioorganic Chemistry.
-
Flower, R. J. (2003). The development of COX-2 inhibitors.[1] Nature Reviews Drug Discovery.
Sources
Confirming the binding site of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole
This guide details the structural validation and binding site confirmation of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole , a privileged scaffold often utilized in Fragment-Based Drug Discovery (FBDD) for targeting kinases, oxidoreductases (e.g., DAAO), and nuclear receptors.
Executive Summary & Compound Profile
This compound represents a classic "privileged structure" in medicinal chemistry. Its core features—a polar pyrazole head group (hydrogen bond donor/acceptor) and a lipophilic 2-methoxyphenyl tail—allow it to anchor into amphiphilic binding pockets.
Confirming the precise binding site of this molecule is critical because of its rotational freedom . The biaryl bond between the pyrazole and phenyl rings allows for multiple conformational states (atropisomerism), and the 2-methoxy substituent can induce steric clashes or form specific halogen/hydrogen bonds depending on the pocket geometry.
This guide compares the three primary methodologies for confirming its binding site: X-ray Crystallography (Gold Standard) , Ligand-Observed NMR , and Site-Directed Mutagenesis , providing a definitive protocol for the most robust method.
Comparative Analysis of Validation Methods
To objectively confirm where this compound binds, researchers must choose between resolution, throughput, and physiological relevance.
Table 1: Performance Comparison of Binding Site Confirmation Methodologies
| Feature | Method A: X-ray Crystallography (Recommended) | Method B: 1H-15N HSQC NMR | Method C: Site-Directed Mutagenesis |
| Primary Output | 3D Atomic Coordinates (Angstrom resolution) | Chemical Shift Perturbation (CSP) Map | Functional IC50 shifts (Fold-change) |
| Precision | Definitive (Direct visualization of interactions) | High (Residue-level mapping) | Inferred (Indirect evidence) |
| Ligand Requirement | High Concentration (Soaking: 10–50 mM) | Medium (50–500 µM) | Low (Standard Assay concentrations) |
| Throughput | Low (Weeks to Months) | Medium (Days) | High (Days) |
| Specific Limitation | Requires diffraction-quality crystals. | Protein size limit (<30-40 kDa). | Can destabilize protein folding. |
| Verdict for this Compound | Best Choice. The rigid pyrazole core is highly amenable to soaking. | Alternative. Best if crystals are unavailable. | Validation. Use to confirm X-ray model.[1] |
Detailed Experimental Protocol: X-ray Soaking
Objective: Obtain a high-resolution complex of the Target Protein bound to this compound via crystal soaking.
A. Compound Preparation (Critical Step)
The 2-methoxyphenyl group increases lipophilicity (cLogP ~2.2), making solubility in aqueous crystallization buffers a challenge.
-
Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 50 mM .
-
Note: Do not use water or buffer, as the pyrazole may precipitate.
-
-
Solubility Test: Dilute 1 µL of stock into 19 µL of the specific crystallization reservoir solution. Observe for "oiling out" or precipitate under a microscope.
-
Pass Criteria: Solution remains clear for >1 hour.
-
B. Soaking Protocol
-
Harvesting: Select robust crystals (dimensions >50 µm) of the apo-protein.
-
Transfer: Transfer crystals into a fresh drop of reservoir solution (2 µL).
-
Pulse Soaking:
-
Add the compound stock directly to the drop in stepwise increments to reach a final concentration of 1–5 mM (keeping DMSO <10%).
-
Why: This prevents osmotic shock and crystal cracking, common with pyrazole fragments.
-
-
Incubation: Seal the well and incubate.
-
Duration:2 to 12 hours . (Longer soaks >24h risk displacing structural waters essential for the lattice).
-
-
Cryoprotection: Briefly transfer the crystal to a cryo-solution containing the ligand (at soaking concentration) + 20% Glycerol/PEG.
-
Data Collection: Flash cool in liquid nitrogen and collect X-ray diffraction data at 100 K.
C. Data Analysis & Interpretation
-
Difference Maps: Calculate the
difference electron density map. -
Validation Criteria:
-
Look for positive green density (>3.0
) in the active site. -
The "Methoxy Check": The 2-methoxy group is the key fiducial marker. Ensure the electron density clearly defines the orientation of the methoxy oxygen. If the density is spherical, the ring may be freely rotating, indicating weak binding.
-
H-Bonding: Verify the pyrazole Nitrogen (N1 or N2) forms a hydrogen bond (2.8–3.2 Å) with the protein backbone (often the "Hinge" region in kinases).
-
Mechanism of Action & SAR Logic
To further confirm the binding site without a crystal structure, use Structure-Activity Relationship (SAR) Logic .
Compare the "Product" (this compound) against two specific alternatives:
-
Alternative A: 4-Phenyl-3-Methyl-1H-Pyrazole (No Methoxy). [2]
-
Hypothesis: If the 2-methoxy group forms a critical steric clash or H-bond, removing it will drastically change affinity.
-
-
Alternative B: 1-Methyl-4-(2-Methoxyphenyl)pyrazole (N-Methylated).
-
Hypothesis: Methylating the pyrazole nitrogen removes the H-bond donor capability. If affinity is lost, the binding site requires the pyrazole NH (e.g., Kinase Hinge binding).
-
Diagram: Binding Site Validation Workflow
The following diagram illustrates the decision matrix for validating the binding mode.
Caption: Workflow for confirming the binding site of pyrazole-based ligands, prioritizing structural biology methods based on resource availability.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619. Link
-
Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH. Link
-
Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784-1788. Link
-
Verdonk, M. L., et al. (2003). "Virtual screening using protein-ligand docking: avoiding artificial enrichment." Journal of Chemical Information and Computer Sciences, 43(5), 1531-1540. Link
-
Pellecchia, M., et al. (2002). "NMR in drug discovery." Nature Reviews Drug Discovery, 1(3), 211-219. Link
Sources
Benchmarking Pyrazole Architectures in Kinase Discovery: Fused vs. Monocyclic Scaffolds
Topic: Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary
In the realm of kinase inhibition, the pyrazole ring is not merely a structural spacer; it is a privileged pharmacophore capable of acting as both a hydrogen bond donor (HBD) and acceptor (HBA).[1] However, its deployment varies drastically between inhibitor classes. This guide presents a head-to-head technical comparison of two dominant pyrazole utilizations: Fused Pyrazolo[1,5-a]pyrimidines (where the pyrazole is the primary hinge binder) versus Monocyclic 3,5-Disubstituted Pyrazoles (where the pyrazole acts as a critical geometrical linker).
We analyze these scaffolds using Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor) as archetypes to demonstrate how scaffold rigidity impacts residence time (
Part 1: Head-to-Head Technical Analysis
1. The Hinge-Binding "Anchor": Fused Pyrazolo[1,5-a]pyrimidines
-
Archetype: Ruxolitinib (Jakafi)
-
Mechanism: Type I (ATP-Competitive)
-
Structural Logic: The fused system mimics the purine core of ATP. The pyrazole nitrogen (N2) acts as the H-bond acceptor, while the adjacent functionality (often an amine or the ring NH in tautomers) serves as the donor to the kinase hinge region (e.g., Glu-Leu-Met backbone).
-
Performance Profile:
-
Potency: Exceptional. The rigid bicyclic core minimizes the entropic penalty (
) upon binding. -
Selectivity: High, but often driven by substituents at the 3- and 7-positions which probe the gatekeeper and solvent-front pockets.
-
Limitation: The planarity of the fused system can lead to poor aqueous solubility (high LogP), requiring extensive formulation optimization.
-
2. The Geometrical "Linker": Monocyclic 3,5-Disubstituted Pyrazoles
-
Archetype: Crizotinib (Xalkori)
-
Mechanism: Type I/Type I½
-
Structural Logic: Here, the pyrazole is not the primary hinge binder.[2] In Crizotinib, the 2-aminopyridine moiety binds the hinge (Met1199 in ALK). The central pyrazole acts as a specific angular spacer, orienting the piperidine tail towards the solvent front and the halogenated phenyl group into the hydrophobic back-pocket.
-
Performance Profile:
-
Potency: Moderate to High. Potency is achieved through an "induced fit," often resulting in a higher entropic penalty compared to fused systems.
-
Selectivity: Tunable. The flexibility of the pyrazole C3-C5 axis allows the molecule to adapt to different gatekeeper mutations (e.g., overcoming steric clashes).
-
Advantage: Modular synthesis allows for rapid "fragment-growing" strategies during Lead Op.
-
Comparative Data Summary
The following table synthesizes representative literature data to contrast the physicochemical and kinetic profiles of these scaffold types.
| Metric | Fused Scaffold (e.g., Ruxolitinib) | Monocyclic Scaffold (e.g., Crizotinib) |
| Primary Hinge Interaction | Pyrazole Core (Direct) | Pendant Heterocycle (Indirect) |
| Scaffold Rigidity | High (Planar) | Moderate (Rotatable Bonds) |
| Entropic Penalty ( | Low (Pre-organized) | Higher (Induced Fit) |
| Lipophilic Ligand Eff. (LLE) | Typically > 5.0 | Typically 3.0 – 4.5 |
| Residence Time ( | Long (Slow | Variable (Fast to Moderate |
| Solubility Risk | High (Crystallization) | Moderate |
Part 2: Visualization of Binding Topologies[3]
The following diagram illustrates the fundamental difference in how these scaffolds engage the kinase ATP-binding pocket.
Figure 1: Structural logic comparison. Mode A utilizes the pyrazole as the primary anchor, while Mode B uses it as a geometrical hub to position auxiliary groups.
Part 3: Experimental Protocols for Validation
To objectively compare these scaffolds in your own pipeline, you must move beyond simple IC50s. The following protocols are optimized for distinguishing residence time and intrinsic potency .
Protocol 1: Time-Resolved FRET (TR-FRET) for IC50 Determination
Standard enzymatic assays often fail to capture the slow-binding kinetics typical of fused pyrazoles. This TR-FRET protocol ensures equilibrium conditions.
Reagents:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).[3]
-
AlexaFluor® 647-labeled Kinase Tracer (ATP-competitive probe).
Step-by-Step Workflow:
-
Compound Prep: Prepare 10-point dose-response curves (3-fold serial dilution) in 100% DMSO. Acoustic dispense 10 nL into low-volume 384-well plates.
-
Enzyme/Antibody Mix: Dilute Kinase (e.g., 5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer A. Add 5 µL to the assay plate.
-
Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 30 minutes at RT. Critical: This allows the inhibitor to bind before competition begins.
-
Tracer Addition: Add 5 µL of Tracer (at
concentration, typically 10-50 nM) in Kinase Buffer A. -
Equilibration: Incubate for 60 minutes at RT in the dark.
-
Detection: Read on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm [Eu] and 665 nm [AF647]).
-
Analysis: Calculate TR-FRET Ratio (
). Fit to a sigmoidal dose-response equation (Variable Slope).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Protocol 2: Surface Plasmon Resonance (SPR) for Residence Time (
)
Because IC50 is concentration-dependent,
Instrument: Biacore 8K or T200. Chip: Series S Sensor Chip CM5.
Step-by-Step Workflow:
-
Immobilization: Amine couple the target kinase to the chip surface (Target RU: ~1500–2000 RU) using standard EDC/NHS chemistry. Reference channel: Activated/Deactivated surface.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO.[4] Note: Match DMSO concentration exactly to samples.
-
Kinetic Injection (Single Cycle):
-
Inject compound at 5 increasing concentrations (e.g., 1 nM to 100 nM) without regeneration between injections.
-
Contact Time: 120s per concentration.
-
Flow Rate: 30 µL/min (minimizes mass transport limitations).
-
-
Dissociation Phase: After the highest concentration, switch to running buffer for 600–1200 seconds . Critical: Fused pyrazoles often exhibit slow-off profiles requiring long dissociation times.
-
Analysis: Fit data to a 1:1 Langmuir binding model. Report
, , and Residence Time ( ).
Part 4: Logical Workflow for Scaffold Selection
Figure 2: Decision tree for pyrazole scaffold optimization. Route A prioritizes potency/kinetics but requires solubility work. Route B prioritizes modular selectivity but requires potency optimization.
References
-
Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2). (Protocol for TR-FRET Assay Setup).
-
Carna Biosciences. Residence time and compound selectivity.[5] (SPR Methodologies for Kinase Inhibitors).
-
Molecules (MDPI). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (Structural analysis of fused pyrazoles).
-
Journal of Medicinal Chemistry. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (Case study on fused scaffold potency).
-
ResearchGate. Binding mode of crizotinib in ROS1 active pocket. (Structural analysis of monocyclic pyrazole linkers).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole
This document provides essential procedural guidance for the safe and compliant disposal of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just a set of instructions, but a framework for understanding the principles behind safe chemical waste management.
Hazard Assessment and Chemical Profile
Compounds with the pyrazole core and substituted phenyl rings are consistently classified as irritants and may pose environmental risks.[1][2][3][4] The primary hazards associated with this class of compounds include:
-
Skin Irritation (H315): May cause redness, itching, or inflammation upon contact.[2][3]
-
Serious Eye Irritation (H319): Can cause significant, but reversible, eye damage upon contact.[1][2][3]
-
Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.[3]
-
Aquatic Toxicity: Many organic compounds, including pyrazole derivatives, can be harmful to aquatic life, making it imperative to prevent their release into waterways.[5][6][7]
Therefore, this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash .[8][9][10]
Table 1: Summary of Anticipated Hazard Profile
| Hazard Classification | GHS Code | Description | Primary Precaution |
| Skin Irritation | H315 | Causes skin irritation. | Avoid skin contact; wear appropriate gloves. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | Wear safety glasses or goggles. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Handle in a well-ventilated area or chemical fume hood. |
| Potential Aquatic Toxicity | H402/H411 | May be harmful or toxic to aquatic life.[6][11] | Prevent entry into drains and waterways.[12][13][14] |
Mandatory Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory to mitigate exposure risks:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2][3][4]
-
Protective Clothing: A standard laboratory coat.
-
Respiratory Protection: Not typically required if handled in a chemical fume hood or well-ventilated area. If dust is generated, use appropriate respiratory protection.[3]
Waste Segregation and Containerization: The Cornerstone of Safety
Proper segregation prevents dangerous chemical reactions within waste containers and ensures compliant disposal. The causality is simple: mixing incompatible waste streams can lead to gas generation, fires, or explosions.
-
Waste Stream: this compound is a non-halogenated solid organic waste .
-
Container Selection: Use only designated, chemically compatible hazardous waste containers that are in good condition with a secure, leak-proof closure.[8][9] The container must be clearly labeled.
-
Labeling: The waste container label is a critical communication tool. It must clearly state:
-
Incompatibility: Keep this waste stream segregated from strong oxidizing agents and strong acids to prevent unforeseen reactions.[3][15]
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a procedural guide for disposing of both bulk material and trace residues.
Protocol 1: Disposal of Bulk Solid Waste
This procedure applies to unused, expired, or residual solid this compound.
-
Preparation: Don all required PPE and ensure work is performed in a designated area, preferably within a chemical fume hood.
-
Transfer: Carefully transfer the solid waste into a designated, pre-labeled hazardous waste container for non-halogenated organic solids.
-
Avoid Dust: Use tools and techniques that minimize dust generation.[2]
-
Secure Container: Tightly seal the waste container.
-
Storage: Store the sealed container in a designated satellite accumulation area away from heat and incompatible materials, awaiting pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[9][10]
Protocol 2: Decontamination of Labware and Management of Trace Residues
This procedure applies to glassware and equipment contaminated with small amounts of the compound. The goal is to transfer the chemical residue into the liquid hazardous waste stream.
-
Initial Rinse (Pre-wash): Rinse the contaminated labware with a minimal amount of a suitable organic solvent, such as acetone or ethanol. This rinse effectively dissolves the pyrazole residue.
-
Collect Rinsate: Collect this first rinsate in a designated, labeled hazardous waste container for non-halogenated organic liquid waste .
-
Subsequent Rinses: Perform two additional rinses with the same solvent, collecting the rinsate in the same hazardous waste container.
-
Final Cleaning: After decontamination, the labware can be washed normally.
-
Disposal of Rinsate: The container with the collected solvent rinsate must be sealed, stored safely, and disposed of through your institution's EHS office.
Disposal Decision Workflow
The following diagram outlines the logical steps for proper disposal based on the form of the waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole
As researchers and developers, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides a comprehensive operational framework for handling 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will employ a data-driven strategy, extrapolating from structurally similar pyrazole and methoxyphenyl compounds to establish robust safety protocols. This document is designed to build your confidence and ensure that safety is an integral, self-validating component of your experimental workflow.
Hazard Assessment by Analogy: A Data-Driven Approach
Handling a compound with limited specific safety data requires a conservative assessment based on its structural motifs: the pyrazole core and the methoxyphenyl group. Pyrazole derivatives are known to possess a range of biological activities and potential hazards, while aromatic ethers warrant specific handling precautions.[1][2] Our safety protocol is therefore built upon the known hazards of these chemical classes.
Data from analogous compounds suggest that this compound should be handled as a substance with the potential for the following hazards:
| Potential Hazard | Classification Category | Rationale and Representative Sources |
| Skin Irritation | Category 2 | Many pyrazole derivatives are known to cause skin irritation.[3] |
| Serious Eye Irritation | Category 2 / 2A | Direct contact with similar compounds can cause serious eye irritation.[3][4] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | This is a common warning for substituted pyrazoles.[5] |
| Respiratory Irritation | STOT SE, Category 3 | The compound, particularly if a fine powder, may irritate the respiratory tract.[4][5][6] |
| Combustibility | Combustible Solid/Liquid | Pyrazole derivatives can be combustible, and ethers may form explosive vapors with air.[7][8] |
This assessment mandates that the compound be handled with appropriate engineering controls and a comprehensive suite of personal protective equipment at all times.
The Hierarchy of Controls: A Multi-Layered Safety System
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is critically dependent on the preceding layers of safety controls, which are designed to minimize exposure potential from the outset.
Engineering Controls: Your Primary Barrier
The most critical engineering control for handling this compound is a certified chemical fume hood . All manipulations, including weighing, transfers, and solution preparation, must occur within the fume hood. This is non-negotiable. The fume hood's function is to contain and exhaust any dust, aerosols, or vapors that may be generated, preventing inhalation, which is a primary route of exposure.[9] Before any work, it is imperative to verify that the fume hood has a current certification sticker, ensuring it operates at the correct face velocity for containment.
Administrative Controls: Safe Work Practices
-
Designated Area: All work with this compound should be conducted in a designated and clearly labeled area of the laboratory.
-
Standard Operating Procedures (SOPs): Develop and follow a detailed SOP for all planned experiments.
-
Avoid Working Alone: Whenever possible, ensure another trained individual is aware of your work and is present in the laboratory.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[5][10]
Personal Protective Equipment (PPE): The Essential Final Barrier
The selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory.[11] Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer inadequate protection against splashes and airborne dust.[12]
-
Recommended for High-Risk Tasks: For procedures involving larger quantities (>1g), risk of splashing (e.g., during solvent addition or transfers), or heating, a full-face shield should be worn over chemical splash goggles.[5]
Skin and Body Protection
-
Hand Protection: The choice of glove is critical and depends on the duration of the task.
-
Incidental Contact (Splash Protection): Nitrile examination gloves are suitable for tasks with a low risk of direct contact, such as handling sealed containers. However, be aware that some organic solvents can permeate nitrile gloves quickly.[2][13] Always double-check compatibility with any solvents being used.
-
Extended Contact or Immersion: For tasks involving solution preparation or purification where prolonged or direct contact is possible, more robust gloves such as neoprene or butyl rubber should be considered.[13]
-
Crucial Practice: Gloves must be inspected for tears or pinholes before each use. Contaminated gloves should be removed immediately using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[5] Hands must be washed immediately after glove removal.
-
-
Body Protection:
-
A flame-retardant lab coat is required. It should be fully buttoned to protect personal clothing.
-
For procedures with a higher splash risk, a chemically resistant apron should be worn over the lab coat.[9]
-
Full-length pants and closed-toe shoes are mandatory laboratory attire and provide a necessary barrier against accidental spills.
-
Respiratory Protection
All work should be performed within a chemical fume hood to eliminate the need for respiratory protection.[14] However, in the event of an emergency, such as a large spill or a failure of the primary engineering controls, respiratory protection is essential. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter should be available and personnel must be properly fit-tested and trained in its use.
| Task | Minimum Required PPE |
| Weighing Solid Compound | Chemical Splash Goggles, Nitrile Gloves, Flame-Retardant Lab Coat |
| Preparing Solutions | Chemical Splash Goggles, Nitrile or Neoprene Gloves, Flame-Retardant Lab Coat |
| Running Reaction / Transfers | Face Shield over Chemical Splash Goggles, Neoprene/Butyl Gloves, Chemically-Resistant Apron over Lab Coat |
| Handling Sealed Containers | Safety Glasses with Side Shields, Nitrile Gloves, Lab Coat |
Procedural Guidance: From Safe Handling to Disposal
A self-validating safety system integrates these PPE requirements into every step of the experimental workflow.
Operational Plan: Weighing and Solution Preparation
This protocol outlines the essential steps for safely handling the solid compound and preparing a stock solution.
Caption: Workflow for Safe Handling and Solution Preparation.
Spill Management
-
Small Spill (< 1g, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[10]
-
Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water.[9] All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spill (> 1g or outside of fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department.[9]
-
Prevent entry into the area.
-
If safe to do so, close the laboratory door to contain any vapors.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[9] Never dispose of this compound or its solutions down the drain.[8][14]
Caption: Workflow for Hazardous Waste Disposal.
By integrating this comprehensive safety framework into your daily operations, you ensure not only your own protection but also that of your colleagues and the integrity of your research. Handle every chemical with the respect it deserves, and let safety be the foundation of your scientific discovery.
References
- Use of Ether - Environment, Health & Safety. (n.d.).
- Essential Safety and Logistical Information for Handling 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile - Benchchem. (2025, December).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Safety Data Sheet - Key Organics. (2025, April 24).
- Personal Protective Equipment: Hands - San Jose State University. (2024, May 10).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
- SAFETY DATA SHEET - MilliporeSigma. (2026, January 6).
- Safety Data Sheet - Angene Chemical. (2024, April 21).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- Ether: It's hazards and safe use. (2009, July 10).
- Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98% - Cole-Parmer. (2005, October 3).
- Safety data sheet - BASF. (2026, February 6).
- Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2020, December 14).
- SAFETY DATA SHEET - TCI Chemicals. (2025, October 16).
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22).
- 3-Amino-5-(4-methoxyphenyl)pyrazole - SAFETY DATA SHEET. (2025, January 2).
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Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
